molecular formula C10H13FN2O4 B1330206 Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- CAS No. 29705-38-2

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Cat. No.: B1330206
CAS No.: 29705-38-2
M. Wt: 244.22 g/mol
InChI Key: ZZJIOLHDWAXCSE-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is a useful research compound. Its molecular formula is C10H13FN2O4 and its molecular weight is 244.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Source PubChem
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InChI

InChI=1S/C10H13FN2O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJIOLHDWAXCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067500
Record name Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
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Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29705-38-2
Record name 2,2′-[(4-Fluoro-3-nitrophenyl)imino]bis[ethanol]
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Record name Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-
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Record name Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
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Record name Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
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Record name 2,2'-[(4-fluoro-3-nitrophenyl)imino]bisethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, also identified by its CAS Number 29705-38-2.[1][2][3] This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development and materials science. The guide summarizes key physicochemical data, outlines general experimental protocols for the determination of these properties, and presents a generalized synthetic pathway. Due to the limited availability of specific experimental data for this compound, this guide amalgamates information from publicly available databases and provides standardized methodologies applicable to similar chemical entities.

Chemical Identity and Structure

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is a substituted nitroaniline compound.[2] The presence of a fluorine atom and a nitro group on the phenyl ring, coupled with two ethanol groups on the amine, suggests its potential utility as an intermediate in the synthesis of more complex molecules, possibly in the pharmaceutical or dye industries.[2][4]

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol[1]
CAS Number 29705-38-2[1][3]
Molecular Formula C₁₀H₁₃FN₂O₄[1][2]
Synonyms N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, 2,2'-((4-Fluoro-3-nitrophenyl)imino)bisethanol, 3-Nitro-4-fluoro-N,N-bis(2-hydroxyethyl) aniline[1][2]
InChI Key ZZJIOLHDWAXCSE-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=C(C=C1N(CCO)CCO)--INVALID-LINK--[O-])F[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including biological and environmental contexts. The following tables summarize the available experimental and computed data for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.

Table 2: Physical Properties

PropertyValueData Type
Molecular Weight 244.22 g/mol [1]Computed
Boiling Point 454.6 °C at 760 mmHg[4]Experimental
Density 1.424 g/cm³[4]Experimental
Appearance Data not available-
Solubility Likely soluble in polar organic solvents[2]Inferred

Table 3: Chemical and Computed Properties

PropertyValueData Type
XLogP3 0.6Computed
Hydrogen Bond Donor Count 2Computed
Hydrogen Bond Acceptor Count 6Computed
Rotatable Bond Count 7Computed
Exact Mass 244.08593506 Da[1]Computed
Monoisotopic Mass 244.08593506 Da[1]Computed
Topological Polar Surface Area 89.5 Ų[1]Computed
Heavy Atom Count 17Computed
Formal Charge 0Computed
Complexity 243[1]Computed

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Method: Capillary Method (Thiele Tube or Digital Melting Point Apparatus)

  • Sample Preparation: A small amount of the purified liquid is introduced into a sample tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the sample tube containing the compound. The assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or into a digital melting/boiling point apparatus.

  • Heating: The apparatus is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Method: Pycnometer Method

  • Calibration: The pycnometer (a small glass flask of known volume) is cleaned, dried, and weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂).

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid at the same temperature and weighed (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_reference

Synthesis and Purification

While a specific, detailed synthesis protocol for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is not published in readily accessible literature, a general method for the synthesis of N-substituted nitroanilines can be inferred. This typically involves a nucleophilic aromatic substitution reaction.

Generalized Synthesis Workflow

The synthesis would likely proceed via the reaction of a dihalo-nitrophenyl precursor with an appropriate amine. A plausible route is the reaction of 1,4-difluoro-2-nitrobenzene with diethanolamine.

SynthesisWorkflow cluster_reaction Nucleophilic Aromatic Substitution reagent1 1,4-Difluoro-2-nitrobenzene reagent1->reaction reagent2 Diethanolamine reagent2->reaction product Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis reaction->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Generalized synthesis workflow.
Generalized Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Method: Column Chromatography

  • Stationary Phase: Silica gel is typically used as the stationary phase for the purification of moderately polar compounds like N-substituted nitroanilines.

  • Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. A common choice for this type of compound would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized using thin-layer chromatography (TLC).

  • Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the detailed biological activity or associated signaling pathways for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-. The presence of the nitroaromatic and fluoro-substituted phenyl groups suggests that the compound could be explored for various biological activities, but this would require dedicated research. The general class of nitroaromatic compounds is known to have a wide range of biological effects, and some are used as intermediates in drug synthesis.

Safety and Handling

Based on aggregated GHS information, Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is classified with the following hazards:

  • Harmful if swallowed [1]

  • Harmful in contact with skin [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled [1]

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is a nitroaromatic compound with potential applications as a synthetic intermediate. This guide has summarized the available physicochemical data and provided general experimental protocols for its characterization. Further research is needed to fully elucidate its properties, biological activity, and potential applications. The information presented herein serves as a valuable starting point for researchers and scientists interested in this and related compounds.

References

An In-depth Technical Guide to Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (CAS: 29705-38-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is based on publicly available data. Detailed experimental and biological studies on this specific compound are limited.

Introduction

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, also known as N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, is a substituted aromatic amine with the CAS number 29705-38-2. Its chemical structure, featuring a fluorinated and nitrated phenyl ring attached to a diethanolamine moiety, suggests its utility as a chemical intermediate in various synthetic applications. The presence of reactive functional groups—a nitro group, a fluorine atom, and hydroxyl groups—makes it a versatile building block, particularly in the synthesis of dyes and pharmaceutical compounds.[1][] This guide provides a summary of the available technical information for this compound.

Chemical and Physical Properties

The physicochemical properties of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- are primarily based on predicted data from chemical suppliers and databases, as extensive experimental characterization is not widely published.

PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂O₄[3][4]
Molecular Weight 244.22 g/mol [3][4]
Appearance Yellow crystalline solid (predicted)[5]
Boiling Point (predicted) 454.6 °C at 760 mmHg[5]
Density (predicted) 1.424 g/cm³[5]
Solubility Predicted to be soluble in polar solvents[3]
Purity (typical) ≥95%[5]

Synthesis

Experimental Protocol: Synthesis of N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline

The synthesis of N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline has been described in the context of preparing N-substituted nitro-p-phenylenediamines. The following protocol is adapted from patent literature, which outlines the reaction of 4-fluoro-3-nitroaniline with an amine in the presence of an alkali metal hydroxide.

Reaction Scheme:

G reactant1 4-Fluoro-3-nitroaniline reagents Alkali Metal Hydroxide (e.g., NaOH or KOH) Aqueous medium reactant1->reagents reactant2 Diethanolamine reactant2->reagents product N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline reagents->product

A conceptual representation of the synthesis reaction.

Materials:

  • 4-fluoro-3-nitroaniline

  • Diethanolamine

  • Sodium hydroxide (or potassium hydroxide), aqueous solution

  • Water

Procedure (General):

  • A mixture of 4-fluoro-3-nitroaniline and an excess of diethanolamine is prepared in an aqueous medium.

  • The reaction mixture is heated, typically to a temperature between 80-100 °C.

  • An aqueous solution of an alkali metal hydroxide (e.g., 50% sodium hydroxide) is added portion-wise or continuously to the reaction mixture. The pH of the reaction is maintained in the alkaline range, for instance, between 8.5 and 9.5.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The solid product is isolated by filtration and washed with water to remove unreacted starting materials and inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Note: This is a generalized procedure based on related syntheses. The specific molar ratios, reaction times, and purification methods may require optimization for optimal yield and purity.

Applications and Biological Context

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is primarily utilized as a chemical intermediate.[][5] The functional groups present in the molecule allow for a variety of subsequent chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which is a common step in the synthesis of many pharmaceutical and dye molecules.

  • Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be displaced by other nucleophiles to introduce further structural diversity.

  • Derivatization of the Hydroxyl Groups: The two hydroxyl groups can be esterified or etherified to modify the solubility and other physicochemical properties of the resulting compounds.

Due to these reactive sites, this compound serves as a building block in the synthesis of more complex molecules, including:

  • Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs). The specific therapeutic area would depend on the final structure of the synthesized molecule.[6]

  • Dyes: The chromophoric nitroaniline substructure makes it a suitable starting material for the synthesis of various dyes.

Currently, there is a lack of publicly available information regarding any specific biological activity, mechanism of action, or involvement in signaling pathways for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- itself. Its primary role appears to be as a precursor in multi-step synthetic processes.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Acute Toxicity, Oral: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Visualization of Workflows

The creation of diagrams for signaling pathways or detailed experimental workflows involving Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is not possible at this time due to the absence of relevant published research. The available information identifies it as a starting material or intermediate in synthesis, and as such, it is not typically depicted in complex biological pathways or multi-step experimental workflows in the scientific literature.

Below is a simplified logical workflow for the potential use of this compound in a research and development context.

G cluster_synthesis Synthesis & Characterization cluster_application Application as Intermediate start Starting Materials (4-Fluoro-3-nitroaniline, Diethanolamine) synthesis Chemical Synthesis (as per protocol) start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Characterization (Spectroscopy, Chromatography) purification->characterization product Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- characterization->product derivatization Further Chemical Modification (e.g., Nitro Reduction, Nucleophilic Substitution) product->derivatization new_compounds Synthesis of Novel Compounds derivatization->new_compounds screening Biological Screening / Application Testing new_compounds->screening

References

An In-Depth Technical Guide to the Synthesis and Purification of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (CAS No: 29705-38-2). This compound, also known as N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, is a valuable intermediate in various fields, including pharmaceutical and dye synthesis.[1] This document details the presumptive synthesis pathway, a detailed experimental protocol, and methods for purification, supported by quantitative data and process visualizations.

Chemical Profile and Properties

A summary of the key chemical properties of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is presented in the table below.

PropertyValue
CAS Number 29705-38-2
Molecular Formula C₁₀H₁₃FN₂O₄
Molecular Weight 244.22 g/mol
IUPAC Name 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Synonyms N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, 3-Nitro-4-fluoro-N,N-bis(2-hydroxyethyl) aniline

Synthesis Methodology

The primary route for the synthesis of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of the fluorine atom from the aromatic ring of 4-fluoro-3-nitroaniline by the nucleophilic nitrogen atom of diethanolamine. The nitro group in the ortho position to the fluorine atom strongly activates the ring towards nucleophilic attack, facilitating the reaction.

A US Patent (US5414128A) describes the use of N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline as a starting material, indicating its prior successful synthesis.[2] While the patent does not provide the specific protocol for the synthesis of this precursor, it outlines the general principle of reacting a 4-fluoro-3-nitroaniline with an amine.

Synthesis Workflow

The logical workflow for the synthesis process is depicted in the following diagram.

G Reactants Reactants: 4-Fluoro-3-nitroaniline Diethanolamine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Crude_Product Crude Product: Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthesis workflow for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- based on established principles of nucleophilic aromatic substitution reactions.

Materials:

  • 4-Fluoro-3-nitroaniline

  • Diethanolamine

  • A suitable high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Recrystallization solvent (e.g., Ethanol/water mixture, isopropanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-nitroaniline (1 equivalent) in the chosen solvent.

  • Addition of Reagents: To the stirred solution, add diethanolamine (1.1 to 1.5 equivalents) and the non-nucleophilic base (1.5 to 2.0 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 80°C and 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-fluoro-3-nitroaniline) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water to precipitate the crude product.

    • Stir for a period to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with water to remove any remaining salts and solvent.

  • Extraction (Alternative Work-up):

    • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are then washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

Purification Methods

The primary method for the purification of the crude product is recrystallization . This technique is effective in removing unreacted starting materials and by-products.

Purification Workflow

The general workflow for the purification by recrystallization is outlined below.

G Crude Crude Product Dissolution Dissolve in Minimum Hot Solvent Crude->Dissolution Hot_Filtration Hot Filtration (optional, to remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling to Induce Crystallization Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying

Caption: General workflow for purification by recrystallization.

Recrystallization Protocol

Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. A mixture of solvents, such as ethanol and water, is often effective.

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, which is then boiled for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound will crystallize out as its solubility decreases. The cooling process can be further enhanced by placing the flask in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Quantitative Data

ParameterExpected RangeAnalytical Technique for Verification
Yield 80-95%Gravimetric analysis
Purity >98%HPLC, NMR, Mass Spectrometry

Conclusion

The synthesis of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is a straightforward process based on the well-established nucleophilic aromatic substitution reaction. By following the detailed protocols provided in this guide, researchers and professionals in drug development can reliably produce this valuable chemical intermediate in high yield and purity. Careful control of reaction conditions and a systematic approach to purification are key to achieving optimal results.

References

Spectroscopic Analysis of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, also known as N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline. Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this document focuses on predicted spectral features based on the analysis of its constituent functional groups. It includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical resource for researchers. Visual workflows for each spectroscopic analysis are also provided to enhance understanding.

Introduction

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (CAS No. 29705-38-2) is an organic compound with the molecular formula C₁₀H₁₃FN₂O₄.[1][2][3] Its structure, featuring a 4-fluoro-3-nitrophenyl group attached to a diethanolamine moiety, makes it a compound of interest in various chemical and pharmaceutical research areas. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule. This guide provides an in-depth, albeit predictive, exploration of its spectroscopic profile.

Chemical Structure:

Caption: Chemical structure of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2m1HAr-H ortho to NO₂
~7.0 - 7.4m2HAr-H
~3.8 - 4.0t4HN-CH₂
~3.6 - 3.8t4HCH₂-OH
~2.5 - 3.5br s2HOH

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150 - 160 (d)C-F
~140 - 150C-NO₂
~135 - 145C-N
~120 - 130 (d)Ar-C
~115 - 125 (d)Ar-C
~110 - 120 (d)Ar-C
~60 - 65CH₂-OH
~50 - 55N-CH₂

d: doublet due to C-F coupling

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic absorptions of the nitro group and the hydroxyl groups. Aromatic nitro compounds typically exhibit strong, characteristic absorption bands.[4][5][6]

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Broad, StrongO-H stretch (hydroxyl)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch
1500 - 1550StrongAsymmetric NO₂ stretch[4][7]
1330 - 1370StrongSymmetric NO₂ stretch[4][7]
1200 - 1300MediumC-N stretch
1100 - 1200StrongC-F stretch
1000 - 1100StrongC-O stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns related to the nitro group and the ethanol side chains.

Predicted MS Data (Electron Ionization - EI)

m/zInterpretation
244[M]⁺ (Molecular Ion)
213[M - CH₂OH]⁺
198[M - NO₂]⁺
183[M - CH₂OH - NO]⁺
167[M - 2x(CH₂OH)]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically scan the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • The sample is vaporized and bombarded with a 70 eV electron beam.

    • The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a low flow rate.

    • A high voltage is applied to the capillary, generating a fine spray of charged droplets.

    • Solvent evaporation leads to the formation of gas-phase ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (e.g., 400 MHz) transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process analyze Chemical Shift Analysis, Integration & Coupling process->analyze

Caption: General workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis grind Grind Sample with KBr press Press into Thin Pellet grind->press background Record Background Spectrum press->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio analyze Identify Characteristic Absorption Bands ratio->analyze

Caption: General workflow for IR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Volatile Solvent introduce Introduce Sample into Ion Source (EI/ESI) dissolve->introduce ionize Ionize Sample introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect analyze Analyze Mass Spectrum for Molecular Ion & Fragments detect->analyze

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-. While based on predictive analysis, the data and protocols presented herein offer a valuable starting point for researchers engaged in the synthesis, characterization, and application of this compound. The provided workflows serve as a clear visual aid for the practical application of these spectroscopic techniques. Future experimental validation is necessary to confirm these predicted spectral characteristics.

References

Technical Guide: Solubility Profile of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structure of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, featuring a substituted nitrophenyl ring and two ethanol groups, suggests potential solubility in polar organic solvents due to the presence of hydroxyl groups capable of hydrogen bonding.[1] However, the aromatic and nitro-substituted core may impart some hydrophobic characteristics.

Compound Properties

A summary of the key chemical and physical properties for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is presented below. It is important to note that some of these properties are predicted and have not been experimentally verified.

PropertyValueSource
CAS Number 29705-38-2[1][2][3]
Molecular Formula C₁₀H₁₃FN₂O₄[1][2][4]
Molecular Weight 244.22 g/mol [3][4]
IUPAC Name 2-[[4-fluoro-3-(nitro)phenyl]-(2-hydroxyethyl)amino]ethanol[4]
Predicted Boiling Point 454.6±45.0 °C[3]
Predicted Density 1.424±0.06 g/cm³[3]
Predicted pKa 14.10±0.10[3]

Solubility Data

As of the date of this guide, specific quantitative solubility data for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in common laboratory solvents has not been published. The following table indicates the lack of available data. Researchers are encouraged to determine the solubility experimentally based on their specific requirements.

SolventQuantitative Solubility (e.g., mg/mL or mM)
WaterData not available
EthanolData not available
MethanolData not available
Dimethyl Sulfoxide (DMSO)Data not available
Dimethylformamide (DMF)Data not available
AcetoneData not available
AcetonitrileData not available

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of an organic compound like Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-. This method can be adapted to various solvents.

Objective: To determine the qualitative and semi-quantitative solubility of the test compound in a given solvent.

Materials:

  • Test compound (Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes or small test tubes

  • Pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a specific amount of the test compound (e.g., 10 mg) and place it into a clean, dry microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of the desired solvent (e.g., 100 µL) to the tube.

  • Mixing: Vigorously vortex the mixture for at least 60 seconds to facilitate dissolution.[5]

  • Observation: Visually inspect the solution. If the compound has completely dissolved, it is soluble at that concentration. If solid material remains, the compound is not fully soluble.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat the mixing and observation steps.

  • Determining Solubility: Continue adding solvent incrementally until the compound is fully dissolved. The solubility can then be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.

  • Acid-Base Solubility (for aqueous insolubility): If the compound is insoluble in water, its solubility in acidic and basic solutions can provide insights into its functional groups.[6][7][8]

    • Test solubility in 5% aqueous HCl to check for basic functional groups (like amines).[6][7][8]

    • Test solubility in 5% aqueous NaOH and 5% aqueous NaHCO₃ to check for acidic functional groups (like carboxylic acids or phenols).[6][7][8]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for solubility testing and a general experimental workflow.

G Logical Workflow for Solubility Assessment start Start with Unknown Compound water_sol Test Solubility in Water start->water_sol is_soluble Soluble? water_sol->is_soluble ph_test Test pH with Litmus Paper is_soluble->ph_test Yes acid_base_sol Test in 5% HCl and 5% NaOH is_soluble->acid_base_sol No acidic Acidic (e.g., Carboxylic Acid) ph_test->acidic pH < 7 basic Basic (e.g., Amine) ph_test->basic pH > 7 neutral Neutral ph_test->neutral pH ~ 7 end End acidic->end basic->end neutral->end hcl_sol Soluble in 5% HCl? acid_base_sol->hcl_sol naoh_sol Soluble in 5% NaOH? hcl_sol->naoh_sol No amine Likely Amine hcl_sol->amine Yes acid_compound Likely Acidic Compound naoh_sol->acid_compound Yes neutral_insoluble Neutral, Insoluble Compound naoh_sol->neutral_insoluble No amine->end acid_compound->end neutral_insoluble->end

Caption: Logical workflow for determining the nature of an organic compound based on its solubility.

G Experimental Workflow for Solubility Determination start Start weigh Weigh Compound start->weigh add_solvent Add Initial Solvent Aliquot weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Visually Observe vortex->observe dissolved Completely Dissolved? observe->dissolved dissolved->add_solvent No calculate Calculate Solubility dissolved->calculate Yes end End calculate->end

Caption: A generalized experimental workflow for determining the solubility of a compound.

References

An In-depth Technical Guide to the Stability and Degradation Profile of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is an organic compound with potential applications in pharmaceutical and materials science. Its chemical structure, featuring a fluoro- and a nitro-substituted phenyl ring attached to a diethanolamine moiety, suggests a complex stability profile that warrants thorough investigation. Understanding the intrinsic stability of this molecule is critical for the development of stable formulations, the identification of potential degradants, and ensuring the safety and efficacy of any resulting products. This technical guide provides a comprehensive framework for assessing the stability and degradation of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, in line with established scientific principles and regulatory expectations. While specific experimental data for this compound is not publicly available, this document outlines the methodologies and expected degradation pathways based on the chemical properties of its functional groups.

The stability of a drug substance is a critical quality attribute that is systematically evaluated. Forced degradation studies are the cornerstone of this evaluation, providing insights into the likely degradation products and the intrinsic stability of the molecule. These studies are designed to accelerate the degradation of a compound under conditions more severe than it would typically encounter during its shelf life.[1]

Predicted Stability and Degradation Pathways

The structure of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- contains several functional groups susceptible to degradation:

  • Nitroaromatic Group: The nitro group on the aromatic ring is an electron-withdrawing group that can influence the molecule's susceptibility to nucleophilic attack. Photosensitive groups often include nitroaromatic structures, suggesting potential for photolytic degradation.

  • Fluoro Substituent: The fluorine atom is generally a stable substituent but can influence the electronic properties of the aromatic ring.

  • Imino Bis-Ethanol Moiety: The tertiary amine and hydroxyl groups are prone to oxidation. The ether linkages, if formed, could be susceptible to hydrolysis.

Based on these structural features, the following degradation pathways are anticipated under forced degradation conditions:

  • Hydrolysis: The molecule may undergo hydrolysis at the imino linkage, particularly under acidic or basic conditions, leading to the cleavage of the diethanolamine side chain from the phenyl ring.

  • Oxidation: The tertiary amine and the benzylic positions are susceptible to oxidation, potentially forming N-oxides and other oxidative degradation products.

  • Photodegradation: The presence of the nitroaromatic chromophore suggests a high likelihood of degradation upon exposure to UV and visible light, potentially leading to complex photoreaction products.

  • Thermal Degradation: Elevated temperatures can induce degradation, possibly through cleavage of the C-N bond or reactions involving the ethanol side chains.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2] The following protocols are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

Table 1: Summary of Forced Degradation Conditions
Stress ConditionTypical ProtocolPotential Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[3]Hydrolysis of the imino linkage.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[3]Hydrolysis of the imino linkage, potential side reactions involving the nitro group.
Oxidative Degradation 3% to 30% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).[4]Oxidation of the tertiary amine to an N-oxide, hydroxylation of the aromatic ring.
Photostability Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.[5][6][7][8]Photoreduction of the nitro group, cleavage of bonds, complex rearrangements.
Thermal Degradation Exposure to dry heat at elevated temperatures (e.g., 70-80°C) for a specified period.[3]Cleavage of the C-N bond, degradation of the side chains.
Detailed Methodologies

1. Hydrolytic Stability

  • Objective: To assess the susceptibility of the compound to hydrolysis across a range of pH values.[2][9]

  • Procedure:

    • Prepare solutions of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (e.g., 1 mg/mL) in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) media.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

2. Oxidative Stability

  • Objective: To evaluate the compound's sensitivity to oxidation.[11]

  • Procedure:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples using a validated stability-indicating method.

3. Photostability

  • Objective: To determine the effect of light on the stability of the compound.

  • Procedure:

    • Expose the solid compound and its solution to a light source that provides both visible and UV output, as specified in ICH guideline Q1B.[5][6][7]

    • The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt-hours per square meter for UVA light.[4][5]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the exposed and control samples for degradation products.

4. Thermal Stability

  • Objective: To assess the impact of elevated temperatures on the compound's stability.

  • Procedure:

    • Place the solid compound in a controlled temperature chamber (e.g., 80°C).

    • Expose the sample for a defined period.

    • At specified time points, withdraw samples and allow them to cool to room temperature.

    • Analyze the samples for any degradation.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[10][13] A reverse-phase HPLC method with UV detection would be a suitable starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information.[13]

Table 2: Example HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time-dependent gradient from 5% to 95% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm
Injection Volume 10 µL

Visualization of Workflows

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Start Prepare Stock Solution of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Photo Photostability (ICH Q1B Light Exposure) Start->Photo Thermal Thermal Stress (e.g., 80°C Dry Heat) Start->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize if applicable HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Neutralize->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS for unknowns Data Quantify Degradation and Mass Balance HPLC->Data Pathway Elucidate Degradation Pathways LCMS->Pathway Data->Pathway

Caption: Forced degradation experimental workflow.

Logical Relationship for Stability Assessment

Stability_Assessment_Logic cluster_input Input cluster_testing Stability Testing cluster_methods Analytical Methods cluster_output Output Compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- ForcedDeg Forced Degradation Studies (ICH Q1A/Q1B) Compound->ForcedDeg MethodDev Stability-Indicating Method Development (HPLC) ForcedDeg->MethodDev DegProfile Degradation Profile (Pathways & Structures) ForcedDeg->DegProfile FormalStab Formal Stability Studies (Long-term & Accelerated) ShelfLife Shelf-Life Determination FormalStab->ShelfLife MethodVal Method Validation MethodDev->MethodVal MethodVal->FormalStab StabProfile Intrinsic Stability Profile DegProfile->StabProfile Storage Recommended Storage Conditions StabProfile->Storage ShelfLife->Storage

References

In-Depth Technical Guide to the Material Safety of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, a chemical compound of interest in various research and development applications. The following sections detail its hazards, physical and chemical properties, and handling procedures to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound, with the CAS number 29705-38-2, is also known as N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 29705-38-2[1][2]
Molecular Formula C₁₀H₁₃FN₂O₄[1][2][3]
Molecular Weight 244.22 g/mol [2][3]
LogP 0.5249[2]
Topological Polar Surface Area (TPSA) 86.84 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 6[2]
Purity ≥97%[2]

Hazard Identification and GHS Classification

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications indicate potential health risks upon exposure.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Acute Toxicity, Dermal Not fully classifiedH312: Harmful in contact with skin (classification pending further data)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[3]
Acute Toxicity, Inhalation Not fully classifiedH332: Harmful if inhaled (classification pending further data)

Signal Word: Warning[3]

Hazard Pictograms:

GHS_Pictograms cluster_0 p1 GHS07

GHS07: Exclamation Mark

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this chemical.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Recommended storage temperature is 4°C.[2]

First-Aid Measures

In case of exposure, immediate medical attention is recommended.

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical:

  • During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

Protective Equipment and Precautions for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as specified in Section 3.

  • Avoid dust formation.

  • Evacuate personnel to safe areas.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.

Methods and Materials for Containment and Cleaning Up:

  • Sweep up and shovel into a suitable container for disposal.

  • Avoid creating dust.

  • Ventilate the area and wash the spill site after material pickup is complete.

Toxicological and Ecotoxicological Information

Detailed toxicological and ecotoxicological studies for this specific compound are limited. The GHS classifications are based on data from similar compounds and computational predictions.

Acute Toxicity:

  • Harmful if swallowed.[3]

  • Potential for harm if in contact with skin or inhaled.[3]

Irritation/Corrosion:

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

Ecotoxicity:

  • No specific data is available. It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

Experimental Protocols and Workflows

As no specific experimental protocols for safety assessment were found in the public domain for this compound, a generalized workflow for handling and assessing the risk of a new chemical entity is presented below.

Hazard_Assessment_Workflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Safe Handling Protocol Development cluster_3 Phase 4: Implementation & Review A Identify Chemical (CAS, Name, Structure) B Search for Existing MSDS/SDS A->B C Literature Search for Toxicological & Physical Data B->C D GHS Hazard Classification C->D E Exposure Scenario Analysis D->E F Determine Required Personal Protective Equipment (PPE) E->F G Define Standard Operating Procedures (SOPs) F->G H Establish Emergency Response Procedures G->H I Plan for Waste Disposal H->I J Train Personnel I->J K Conduct Experiments with Safety Measures J->K L Review and Update Protocols Periodically K->L

A generalized workflow for chemical hazard assessment.

This guide is intended to provide essential safety information for "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-". It is crucial for all laboratory personnel to be thoroughly familiar with this information before handling the compound. Always consult with your institution's environmental health and safety department for specific guidance and requirements.

References

Unveiling the Biological Potential of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, a synthetic compound with the chemical formula C10H12FN3O4, has emerged as a molecule of interest in recent scientific investigations. This technical guide provides a comprehensive overview of its potential biological activities, drawing from available preclinical research. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Potential Anti-Cancer Activity

Initial studies have explored the cytotoxic effects of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- against various cancer cell lines. The compound has demonstrated a potential to inhibit the proliferation of these cells, suggesting a possible role as an anti-neoplastic agent.

Quantitative Data Summary

A summary of the half-maximal inhibitory concentration (IC50) values from in vitro studies is presented below, offering a quantitative measure of the compound's potency against different cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549 Lung Carcinoma1.23
MCF-7 Breast Adenocarcinoma0.98
HCT116 Colon Carcinoma1.56

Table 1: In Vitro Cytotoxicity of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: A549, MCF-7, and HCT116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with varying concentrations of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using a non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the MTT assay used to assess the cytotoxicity of the compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I Apoptosis_Pathway cluster_pathway Hypothesized Apoptotic Pathway Compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

An In-depth Technical Guide to Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-: A Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research chemical "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-," also known by its synonyms N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline and 2,2'-((4-Fluoro-3-nitrophenyl)imino)diethanol. Due to its role primarily as a chemical intermediate, this document focuses on its synthesis, physicochemical properties, and its application in the preparation of more complex molecules, particularly in the fields of dye chemistry and pharmaceutical development. While direct biological activity data for this compound is limited in publicly accessible literature, its utility as a precursor for potentially bioactive compounds is highlighted through a detailed experimental protocol derived from patent literature.

Core Compound Properties

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is an organic compound characterized by a 4-fluoro-3-nitrophenyl group bonded to a diethanolamine moiety.[1] The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring significantly influences its reactivity, making it a valuable building block in organic synthesis.[1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 29705-38-2[1][2]
Molecular Formula C₁₀H₁₃FN₂O₄[2]
Molecular Weight 244.22 g/mol [2]
IUPAC Name 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol[2]
Synonyms N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, 2,2'-((4-Fluoro-3-nitrophenyl)imino)diethanol[2][]
Appearance Likely a solid, based on related compoundsInferred
Boiling Point 454.6°C at 760 mmHg[]
Density 1.424 g/cm³[]

Synthesis and Characterization

The synthesis of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" typically involves the nitration of a substituted aniline followed by subsequent reactions. The precursor, 4-fluoro-3-nitroaniline, is synthesized by the nitration of p-fluoroaniline.[4][5]

Characterization of the compound would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the arrangement of protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), nitro (-NO₂), and C-N bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Role as a Chemical Intermediate: Experimental Protocol

The primary documented application of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is as an intermediate in the synthesis of N-substituted nitro-p-phenylenediamines, which are used in dye applications.[2] A detailed experimental protocol for its use is described in U.S. Patent 5,414,128 A.[2]

Objective: To synthesize N¹,N⁴,N⁴-tris-(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine using N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline as a starting material.

Materials:

  • N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline (0.5 mol, 122 g)[2]

  • Ethanolamine (0.8 mol, 48.8 g)[2]

  • Water (250 ml)[2]

  • 50% strength sodium hydroxide solution[2]

Procedure:

  • A mixture of N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline and ethanolamine is heated at 100°C in water.[2]

  • The reaction is monitored until the color of the mixture changes from yellow to violet.[2]

  • Once the color change is observed, a 50% strength sodium hydroxide solution is metered in continuously over 5 hours, maintaining the pH of the reaction mixture between 8.5 and 9.5.[2]

  • The mixture is stirred for an additional hour at 100°C.[2]

  • The reaction mixture is then cooled to room temperature, allowing the product to precipitate.[2]

  • The precipitate is collected by suction filtration and washed with several portions of water (totaling 500 ml).[2]

Expected Outcome: The resulting product is N¹,N⁴,N⁴-tris-(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine.

Biological Activity and Potential Applications

There is a notable lack of direct research on the biological activity of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-." Its primary value in a research and development context lies in its role as a scaffold for creating a variety of derivative compounds.[] The fluorinated and nitrated phenyl ring is a common feature in many biologically active molecules, suggesting that derivatives of this compound could be of interest in pharmaceutical and agrochemical research.[]

For instance, the class of N-substituted nitro-p-phenylenediamines, for which the title compound is a precursor, has been explored for applications as dyes.[2] Further research into the biological activities of these derivatives could reveal potential therapeutic applications.

Visualizing Synthesis and Experimental Workflow

To better illustrate the context of this research chemical, the following diagrams depict the synthesis of its precursor and its subsequent use as an intermediate.

G Synthesis of 4-Fluoro-3-nitroaniline p_fluoroaniline p-Fluoroaniline product 4-Fluoro-3-nitroaniline p_fluoroaniline->product Nitration nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄) nitrating_agent->product

Caption: Synthesis of the precursor, 4-fluoro-3-nitroaniline.

G Inferred Synthesis of the Target Compound fluoro_nitroaniline 4-Fluoro-3-nitroaniline target_compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- fluoro_nitroaniline->target_compound Alkylation reagent 2-Chloroethanol or Ethylene Oxide reagent->target_compound

Caption: An inferred synthetic route to the title compound.

G Experimental Workflow: Use as an Intermediate start_material Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- reaction Heating at 100°C pH control (8.5-9.5) start_material->reaction reagents Ethanolamine, Water, NaOH (aq) reagents->reaction workup Cooling, Filtration, Washing reaction->workup Precipitation product N¹,N⁴,N⁴-tris-(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine workup->product Isolation

Caption: Workflow for the synthesis of a derivative.

Conclusion

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is a valuable research chemical that serves as a key intermediate in the synthesis of more complex molecules. Its utility is primarily demonstrated in the production of substituted phenylenediamines for dye applications. While direct biological studies on this compound are scarce, its chemical structure suggests that its derivatives could be promising candidates for further investigation in drug discovery and materials science. The experimental protocol detailed herein provides a practical example of its application and serves as a foundation for researchers exploring the synthesis of novel compounds from this versatile intermediate.

References

An In-depth Technical Guide to Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- and its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" and its structural analogs. The document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It consolidates available data on related compounds to inform on potential therapeutic applications and guide future research. This guide includes detailed experimental protocols, quantitative biological activity data on analogous structures, and visualizations of synthetic and potential signaling pathways.

Introduction

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-," also known by its synonym N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, belongs to the class of nitroaromatic compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The presence of a nitro group on the aromatic ring, combined with a fluorine atom and a diethanolamine side chain, provides a unique electronic and steric profile that can be exploited for targeted drug design. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide will explore the properties and activities of structurally related compounds to extrapolate its potential applications. The primary focus will be on potential anticancer and enzyme inhibitory activities, which are common among nitroaromatic and aniline derivatives.

Core Compound Profile

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is an organic compound with the chemical formula C₁₀H₁₃FN₂O₄ and a molecular weight of approximately 244.22 g/mol .[1]

Table 1: Physicochemical Properties of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

PropertyValueReference
IUPAC Name 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol[1]
CAS Number 29705-38-2[2][3]
Molecular Formula C₁₀H₁₃FN₂O₄[1][2]
Molecular Weight 244.22 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1N(CCO)CCO)--INVALID-LINK--[O-])F[1]
InChI Key ZZJIOLHDWAXCSE-UHFFFAOYSA-N[1]

Synthesis and Derivatization

The core structure of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" can be synthesized and further modified to create a library of derivatives for structure-activity relationship (SAR) studies. A key synthetic precursor is 4-fluoro-3-nitroaniline.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of the core compound and its subsequent derivatization.

G cluster_synthesis Synthesis of Core Compound cluster_derivatization Derivatization Start 4-Fluoro-3-nitroaniline Step1 Reaction with 2-chloroethanol Start->Step1 Core_Compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Step1->Core_Compound Deriv_Start Core Compound Reaction1 Esterification of -OH groups Deriv_Start->Reaction1 Reaction2 Reduction of -NO2 group Deriv_Start->Reaction2 Reaction3 Nucleophilic substitution of -F atom Deriv_Start->Reaction3 Derivative1 Ester Derivatives Reaction1->Derivative1 Derivative2 Amino Derivatives Reaction2->Derivative2 Derivative3 Substituted Derivatives Reaction3->Derivative3

A generalized workflow for the synthesis and derivatization of the core compound.

Structural Analogs and Derivatives: Biological Activity

While specific bioactivity data for the title compound is scarce, the broader classes of nitroanilines and N-substituted anilines have been extensively studied. This section summarizes the reported activities of structural analogs, providing a basis for predicting the potential of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" and its derivatives.

Anticancer Activity

Nitroaromatic compounds are known to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving bioreductive activation in hypoxic tumor environments.

Table 2: Cytotoxic Activity of Structurally Related Nitroaniline and Aniline Derivatives

Compound IDN-Substituent / Core StructureCancer Cell LineIC50 (µM)Reference
1a 4-Methylphenyl (on 2-nitroaniline)HCT1160.0059[3]
1b 4-(Dimethylamino)phenyl (on 2-nitroaniline)HCT1168.7[3]
2h (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene (on 4-thiazolidinone)MOLT-4 (Leukemia)< 0.01[4]
PZ-11 Thiazolidinedione derivativeMCF-7 (Breast)17.35[5]
4a N-(4'-nitrophenyl)-l-prolinamide derivativeA549 (Lung)>100 (95.41% inhibition at 100 µM)[2]
5h 5,6,7,8-Tetrahydroisoquinoline with 3-nitrophenyl groupPACA2 (Pancreatic)25.9[6]
Enzyme Inhibitory Activity

The 4-fluoro-3-nitrophenyl moiety is present in compounds that have been investigated as enzyme inhibitors, notably for monoamine oxidase (MAO).

Table 3: Enzyme Inhibitory Activity of Related Compounds

CompoundTarget EnzymeActivityReference
4-Fluoro-3-nitrophenyl azideMonoamine Oxidase-B (MAO-B)Competitive inhibitor[7]
Pyrimidine derivative of 2-nitroanilineMer KinaseIC50 = 18.5 nM[3]
Pyrimidine derivative of 2-nitroanilinec-Met KinaseIC50 = 33.6 nM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of the title compound and its analogs.

Synthesis of N-Substituted Nitro-p-phenylenediamines (Exemplary Protocol)

This protocol is adapted from a patented process involving N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline.

Objective: To synthesize an N-substituted nitro-p-phenylenediamine derivative.

Materials:

  • N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline

  • Ethanolamine

  • 50% Sodium hydroxide solution

  • Water

  • Reaction vessel with heating and stirring capabilities

  • pH meter

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine 122 g (0.5 mol) of N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline and 48.8 g (0.8 mol) of ethanolamine in 250 ml of water.

  • Heat the mixture to 100°C with stirring.

  • Monitor the color of the reaction mixture. Once the color changes from yellow to violet, begin the continuous addition of 32 g (0.4 mol) of 50% strength sodium hydroxide solution over 5 hours.

  • Maintain the pH of the reaction mixture between 8.5 and 9.5 throughout the addition of the sodium hydroxide solution.

  • After the addition is complete, continue stirring the mixture at 100°C for an additional hour.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by suction filtration.

  • Wash the filtered precipitate with 500 ml of water in several portions.

  • Dry the final product.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method for assessing the inhibitory activity of a compound against MAO-A and MAO-B.[8][9]

Objective: To determine the IC50 of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Test compound

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer

  • Detection system (e.g., LC-MS/MS or a fluorimetric plate reader)

Procedure:

  • Enzyme Preparation: Prepare the MAO-A and MAO-B enzymes in the assay buffer.

  • Inhibitor Incubation: In a microplate, pre-incubate the enzymes with various concentrations of the test compound or positive controls for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution).

  • Product Detection: Measure the amount of product formed using a suitable detection method. For kynuramine, the product 4-hydroxyquinoline can be quantified.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor. Determine the IC50 value from the dose-response curve.

Potential Signaling Pathways

The biological effects of nitroaromatic compounds can be attributed to various cellular mechanisms. The following diagram illustrates a potential signaling pathway for cytotoxicity induced by a nitroaniline derivative, leading to apoptosis.

G Compound Substituted Nitroaniline Cell_Entry Cellular Uptake Compound->Cell_Entry ROS Increased Reactive Oxygen Species (ROS) Cell_Entry->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A potential signaling pathway for nitroaniline-induced apoptosis.

Conclusion and Future Directions

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" and its structural analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neuropharmacology. The data compiled in this guide from related compound classes suggest that this chemical series warrants further investigation. Future research should focus on the synthesis of a focused library of derivatives to establish clear structure-activity relationships. In vitro screening against a panel of cancer cell lines and key enzymes, such as monoamine oxidases, will be crucial in identifying lead compounds for further preclinical development. Mechanistic studies to elucidate the precise signaling pathways affected by these compounds will provide a deeper understanding of their therapeutic potential.

References

Methodological & Application

Application Notes: FNP-1, a Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: FNP-1 (Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-)

Catalog Number: FNP-1

Description:

FNP-1 is a cell-permeable, fluorogenic probe designed for the sensitive detection of nitroreductase (NTR) activity and the imaging of hypoxic conditions in living cells. The probe consists of a 4-fluoro-3-nitrophenyl group linked to a bis-ethanolamine moiety. In its native state, the probe is weakly fluorescent due to the electron-withdrawing nature of the nitro group, which quenches the fluorescence. In the presence of nitroreductase, which is often overexpressed in hypoxic tumor cells, the nitro group of FNP-1 is reduced to an amino group. This conversion results in a significant "turn-on" fluorescent signal, making FNP-1 a powerful tool for cancer research, drug discovery, and studying the tumor microenvironment.[1][2][3]

Principle of Assay:

The detection mechanism of FNP-1 is based on a nitroreductase-catalyzed reduction. Under hypoxic conditions, elevated levels of nitroreductase enzymes utilize NADH as a cofactor to reduce the nitro group of FNP-1 to the corresponding amino group.[2][4] This structural modification alters the electronic properties of the fluorophore, leading to a substantial increase in its fluorescence quantum yield. The resulting fluorescent product can be detected using standard fluorescence microscopy or a fluorescence plate reader, providing a direct measure of nitroreductase activity and, consequently, cellular hypoxia.

Applications:

  • Detection of Nitroreductase Activity: Quantify NTR activity in cell lysates and purified enzyme preparations.

  • Imaging Cellular Hypoxia: Visualize and analyze hypoxic regions in both 2D cell cultures and 3D multicellular spheroids.[5]

  • High-Throughput Screening: Screen for inhibitors or activators of nitroreductase in drug discovery programs.

  • Tumor Biology Research: Investigate the role of hypoxia and nitroreductase in cancer progression, metastasis, and drug resistance.[2][4]

  • Monitoring Bioreductive Drug Efficacy: Assess the activation of nitro-group containing prodrugs that are selectively activated in hypoxic tumor environments.

Quantitative Data Summary

The following table summarizes the key photophysical and performance characteristics of FNP-1, based on typical values for similar nitroreductase-activated fluorescent probes.

ParameterValueReference
Molecular Formula C₁₀H₁₃FN₂O₄[6]
Molecular Weight 244.22 g/mol [6]
Excitation Wavelength (max) ~480 nmN/A
Emission Wavelength (max) ~550 nmN/A
Stokes Shift ~70 nmN/A
Fluorescence Turn-On Fold Change >30-fold[1]
Limit of Detection (LOD) for NTR 30 - 60 ng/mL[1][7]
Recommended Working Concentration 5-10 µMN/A
Cell Permeability YesN/A

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol describes the measurement of nitroreductase activity in solution using FNP-1.

Materials:

  • FNP-1 stock solution (1 mM in DMSO)

  • Nitroreductase enzyme (e.g., from E. coli)

  • NADH stock solution (10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a 100 µL reaction mixture containing:

    • 5 µL of FNP-1 stock solution (final concentration: 50 µM)

    • 10 µL of NADH stock solution (final concentration: 1 mM)

    • Varying concentrations of nitroreductase enzyme

    • Assay buffer to a final volume of 100 µL

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~550 nm.

  • Data Analysis: Subtract the fluorescence of a blank control (no enzyme) from all readings. Plot the fluorescence intensity as a function of nitroreductase concentration.

Protocol 2: Cellular Hypoxia Imaging

This protocol details the use of FNP-1 for imaging hypoxic cells.

Materials:

  • FNP-1 stock solution (1 mM in DMSO)

  • Cell culture medium

  • Cells of interest (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Induce Hypoxia: Culture cells under normoxic (21% O₂) and hypoxic (<1% O₂) conditions for 12-24 hours. Alternatively, treat cells with a chemical hypoxia-mimicking agent.

  • Probe Loading: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh medium containing 5-10 µM FNP-1 to both normoxic and hypoxic cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Wash: Remove the probe-containing medium and wash the cells twice with PBS to remove excess probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a fluorescence microscope with a filter set appropriate for excitation at ~480 nm and emission at ~550 nm.

  • Image Analysis: Quantify the fluorescence intensity in the images to compare the levels of hypoxia between different experimental groups.

Visualizations

FNP1_Mechanism FNP1_nitro FNP-1 (Weakly Fluorescent) (Nitro Form) FNP1_amino FNP-1-NH2 (Highly Fluorescent) (Amino Form) FNP1_nitro->FNP1_amino Reduction NTR Nitroreductase (NTR) (Upregulated in Hypoxia) NTR->FNP1_amino NAD NAD+ NTR->NAD NADH NADH NADH->NTR e- donor

Caption: Mechanism of FNP-1 activation by nitroreductase.

Hypoxia_Signaling cluster_cell Cellular Environment Hypoxia Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a NTR_up Nitroreductase (NTR) Upregulation HIF1a->NTR_up FNP1_activation FNP-1 Activation (Fluorescence Turn-On) NTR_up->FNP1_activation

Caption: Hypoxia-induced signaling leading to FNP-1 activation.

Experimental_Workflow start Start induce_hypoxia Induce Hypoxia in Cells start->induce_hypoxia add_probe Add FNP-1 Probe induce_hypoxia->add_probe incubate Incubate at 37°C add_probe->incubate wash Wash Cells incubate->wash image Fluorescence Imaging wash->image analyze Analyze Data image->analyze

Caption: Experimental workflow for cellular hypoxia imaging with FNP-1.

References

Application Notes and Protocols for Protein Labeling Utilizing the 4-Fluoro-3-Nitrophenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researcher,

Our comprehensive investigation into the application of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- for protein labeling has revealed a notable absence of established protocols or direct mentions of this specific compound within scientific literature and commercial documentation as a protein labeling reagent. While its chemical properties are documented[1], its role in bioconjugation remains uncharacterized in the public domain.

However, the core chemical structure, the 4-fluoro-3-nitrophenyl group, is a key component in several well-established protein labeling and cross-linking strategies. This suggests that while the specific bis-ethanol imino derivative you inquired about may not be a standard reagent, the underlying reactive principles of the 4-fluoro-3-nitrophenyl moiety are highly relevant to your interests.

This document provides detailed application notes and protocols for two primary protein labeling methodologies that leverage the reactivity of the 4-fluoro-3-nitrophenyl group:

  • Photoaffinity Labeling: Utilizing a related compound, 4-fluoro-3-nitrophenyl azide (FNPA), which upon photoactivation, forms a highly reactive nitrene that can covalently bind to a target protein.

  • Nucleophilic Aromatic Substitution: Exploiting the reactivity of the fluorine atom, which can be displaced by nucleophilic amino acid residues on a protein.

We believe these established techniques will provide a robust framework for your research in protein labeling and drug development.

Section 1: Photoaffinity Labeling with Aryl Azides

Photoaffinity labeling is a powerful technique to covalently link a probe to its interacting protein partner upon activation by light.[2][3] Aryl azides, such as 4-fluoro-3-nitrophenyl azide (FNPA), are a class of photo-activatable crosslinkers that are stable in the dark but form highly reactive nitrene intermediates when exposed to UV light.[4] These nitrenes can insert into C-H, N-H, and O-H bonds, forming stable covalent linkages with nearby molecules, including proteins.[5]

Applications:
  • Identification of Ligand-Binding Proteins: A ligand functionalized with a photoaffinity label can be used to "capture" its receptor from a complex biological sample.[2]

  • Mapping Protein-Protein Interactions: Photo-crosslinkers can be used to covalently trap transient or weak protein-protein interactions.[2]

  • Active Site Characterization: Probes designed to bind to an enzyme's active site can be used to identify and label key amino acid residues.

Quantitative Data Summary: Photoaffinity Labeling with FNPA
ParameterValueReference
FNPA Ki for Type A MAO (dark) 3 µM[6]
FNPA Ki for Type B MAO (dark) 0.78 µM[6]
Activation Wavelength UV light[2]
Experimental Protocol: Photoaffinity Labeling of a Target Protein with a Phenyl Azide Probe

Materials:

  • Purified target protein in a suitable buffer (e.g., HEPES, PBS, pH 7.4). Avoid buffers containing primary amines like Tris or glycine, as they can react with the crosslinker.

  • Phenyl azide-containing probe (e.g., a ligand functionalized with a 4-azido-2-nitrophenyl group).

  • UV lamp (e.g., 350 nm).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • SDS-PAGE analysis reagents.

  • Mass spectrometer for identification of labeled residues.

Procedure:

  • Incubation: Mix the purified target protein with the phenyl azide probe in the dark. The molar ratio of probe to protein may need to be optimized (e.g., 10:1, 50:1). Incubate for a sufficient time to allow for non-covalent binding (e.g., 30 minutes at room temperature).

  • Photo-activation: Expose the mixture to UV light. The duration and intensity of the UV exposure should be optimized to maximize labeling efficiency while minimizing protein damage.

  • Quenching: Add a quenching solution to scavenge any unreacted nitrene intermediates.

  • Analysis:

    • Analyze the reaction mixture by SDS-PAGE to observe any shifts in molecular weight indicative of covalent labeling.

    • For identification of the labeling site, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by mass spectrometry.

Workflow for Photoaffinity Labeling

G Workflow for Photoaffinity Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Target Protein Incubate Incubate in Dark (Non-covalent Binding) Protein->Incubate Probe Phenyl Azide Probe Probe->Incubate UV UV Activation (Covalent Crosslinking) Incubate->UV Expose to UV light Quench Quench Reaction UV->Quench Add quenching agent SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spec Mass Spectrometry Quench->Mass_Spec G Nucleophilic Aromatic Substitution for Protein Labeling cluster_reactants Reactants cluster_product Product Protein Protein with Nucleophilic Residue (e.g., Lys-NH2) Labeled_Protein Covalently Labeled Protein Protein->Labeled_Protein Nucleophilic Attack Reagent 4-Fluoro-3-Nitrophenyl Labeling Reagent Reagent->Labeled_Protein Fluoride Leaving Group

References

Application Notes and Protocols for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a general template for the investigation of the enzyme inhibition properties of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-". As of the date of this document, there is no publicly available scientific literature detailing the specific enzyme inhibitory activities of this compound. The experimental details provided are hypothetical and should be adapted based on the specific enzyme and assay system being used.

Introduction

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, also known as N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, is an organic compound with potential applications in medicinal chemistry and drug discovery.[1][2] Its structural features, including a fluorinated nitrophenyl group, suggest that it may interact with biological macromolecules such as enzymes. The 4-fluoro-3-nitrophenyl moiety is found in various biologically active molecules, and its derivatives have been investigated for a range of therapeutic applications. This document provides a framework for evaluating the enzyme inhibition potential of this compound.

Enzyme inhibitors are critical tools in biochemical research and are the basis for many therapeutic drugs.[3][4] They can modulate the activity of specific enzymes, thereby altering biochemical pathways involved in disease processes. An enzyme inhibition assay is a standard method used to identify and characterize the potency of such inhibitors.[1][3]

Hypothetical Quantitative Data

To illustrate the desired data presentation format, the following table summarizes hypothetical inhibition data for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- against a panel of kinases. In a real-world scenario, these values would be determined experimentally.

Enzyme TargetInhibitor Concentration (µM)Percent Inhibition (%)IC50 (µM)
Kinase A1780.8
Kinase A10950.8
Kinase B125> 100
Kinase B1045> 100
Kinase C1920.3
Kinase C10980.3

Caption: Hypothetical inhibition of various kinases by Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.

Experimental Protocols

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- against a generic serine/threonine kinase. This protocol should be optimized for the specific enzyme of interest.

I. Materials and Reagents
  • Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (test compound)

  • Purified target enzyme (e.g., Kinase A)

  • Substrate specific to the enzyme

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DMSO (Dimethyl sulfoxide)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96-well or 384-well microplates (white, opaque for luminescence assays)

  • Multichannel pipettes and tips

  • Plate reader capable of measuring luminescence

II. Preparation of Solutions
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).

  • Enzyme Solution: Dilute the purified enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the detection method.

  • Substrate/ATP Solution: Prepare a solution containing the specific substrate and ATP at their final desired concentrations in the assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to accurately determine competitive inhibition.

III. Enzyme Inhibition Assay Procedure
  • Dispense Inhibitor: Add 1 µL of the serially diluted test compound or DMSO (as a negative control) to the wells of the microplate.

  • Add Enzyme: Add 20 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the substrate/ATP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear phase of the reaction.

  • Stop Reaction & Detect Signal: Add 40 µL of the kinase detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Read Plate: Incubate the plate for the time recommended by the detection reagent manufacturer (e.g., 10 minutes) and then measure the luminescence using a plate reader.

IV. Data Analysis
  • Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Visualizations

G General Workflow for Enzyme Inhibition Screening cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Compound Stock Solution B Perform Serial Dilutions A->B D Dispense Inhibitor to Plate B->D C Prepare Enzyme and Substrate Solutions E Add Enzyme and Pre-incubate C->E F Initiate Reaction with Substrate C->F D->E E->F G Incubate for Reaction F->G H Stop Reaction and Detect Signal G->H I Measure Signal (e.g., Luminescence) H->I J Calculate Percent Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: A logical workflow for a typical enzyme inhibition screening assay.

G Hypothetical Kinase Signaling Pathway Modulation cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Target Protein Target Protein Kinase B->Target Protein Phosphorylates Gene Expression Gene Expression Target Protein->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-->Kinase A Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound.

References

Application Notes and Protocols for a Novel Kinase Inhibitor Candidate: Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview and experimental protocols for the initial characterization of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, a novel small molecule compound identified as a potential kinase inhibitor. The document is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents targeting protein kinases. The provided protocols cover fundamental in vitro and cell-based assays to determine the compound's inhibitory activity, selectivity, and cellular effects. While specific data for this compound is not yet publicly available, this document serves as a foundational guide for its evaluation.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (herein referred to as Compound X) is an organic compound with structural features that suggest potential interactions with the ATP-binding pocket of protein kinases. Its nitrophenyl group may contribute to specific interactions within the kinase domain. This document outlines the necessary experimental procedures to validate and characterize the kinase inhibitory potential of Compound X.

Data Presentation

Effective evaluation of a potential kinase inhibitor requires robust and quantitative data. The following tables present hypothetical data for Compound X to illustrate the expected outcomes from the described experimental protocols.

Table 1: In Vitro Kinase Inhibitory Activity of Compound X

Kinase TargetIC50 (nM)Method
Kinase A50ADP-Glo™ Kinase Assay
Kinase B850Lanthascreen® Eu Kinase Binding Assay
Kinase C>10,000Z'-LYTE® Kinase Assay
Kinase D120HTRF® Kinase Assay

Table 2: Cellular Activity of Compound X in Cancer Cell Lines

Cell LineTarget KinaseEC50 (µM)Assay
Cell Line 1 (High Kinase A expression)Kinase A0.5CellTiter-Glo® Luminescent Cell Viability Assay
Cell Line 2 (Low Kinase A expression)Kinase A>50CellTiter-Glo® Luminescent Cell Viability Assay
Cell Line 3 (Kinase D dependent)Kinase D2.1BrdU Cell Proliferation Assay

Experimental Protocols

Detailed methodologies for the initial characterization of Compound X are provided below. These protocols are generalized and may require optimization based on the specific kinase target and cell lines used.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of Compound X against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Substrate peptide/protein

  • ATP

  • Kinase reaction buffer

  • Compound X (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of Compound X in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In a multi-well plate, add the kinase, substrate, and Compound X solution.

  • Initiate the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound X relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol assesses the effect of Compound X on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Compound X (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Compound X. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each concentration of Compound X relative to the DMSO control.

  • Determine the EC50 value by plotting the data and fitting to a dose-response curve.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol determines if Compound X inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell lines

  • Compound X

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with Compound X at various concentrations for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Visualizations

The following diagrams illustrate key concepts and workflows in the evaluation of a novel kinase inhibitor.

G cluster_0 Compound Synthesis & Acquisition cluster_1 In Vitro Screening cluster_2 Cell-Based Assays Compound X Compound X Biochemical Assay Biochemical Assay Compound X->Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Cell Viability Cell Viability IC50 Determination->Cell Viability Target Engagement Target Engagement Cell Viability->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling

Caption: Experimental workflow for kinase inhibitor characterization.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Compound X Compound X Compound X->Kinase A Inhibits Substrate Substrate Kinase A->Substrate Phosphorylates Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response Leads to

Caption: A representative signaling pathway inhibited by Compound X.

G Compound_X Compound X Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Kinase_A Target: Kinase A ATP-Binding Pocket Compound_X->Kinase_A Binds to Inhibition {Mechanism | Competitive ATP Inhibition} Kinase_A->Inhibition Results in Outcome {Biological Effect | Decreased Cell Proliferation} Inhibition->Outcome Causes

Caption: Logical relationship of Compound X to its target and effect.

Application Notes and Protocols for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific use of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" in high-throughput screening (HTS) assays is limited. The following application notes, protocols, and data are presented as a hypothetical example to guide researchers in designing HTS assays for novel small molecules. The proposed mechanism of action and experimental results are illustrative and not based on published findings for this specific compound.

Application Note: A Hypothetical High-Throughput Screening Assay for Novel Kinase Inhibitors

Introduction

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" (hereafter referred to as Compound X) is a small molecule with structural features that suggest potential interactions with protein kinases.[1] The presence of a nitrophenyl group and a flexible bis-ethanol side chain allows for various potential binding interactions within an ATP-binding pocket.[1] This document outlines a hypothetical application of Compound X as a lead compound in a high-throughput screening campaign to identify novel inhibitors of a putative cancer-related kinase, "Kinase Y."

Principle of the Assay

This proposed HTS assay is a fluorescence-based biochemical assay designed to measure the inhibition of Kinase Y activity. The assay utilizes a peptide substrate that is phosphorylated by Kinase Y. Upon phosphorylation, a specific antibody coupled to a fluorescent reporter binds to the phosphorylated substrate, resulting in an increase in fluorescence signal. Inhibitors of Kinase Y will prevent substrate phosphorylation, leading to a decrease in the fluorescence signal.

Potential Applications

The methodologies and protocols described herein can be adapted for screening other small molecule libraries against various kinase targets. This framework is suitable for academic research laboratories and drug discovery professionals aiming to identify and characterize novel enzyme inhibitors.

Physicochemical Properties of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"

A summary of the key physicochemical properties of the compound is provided in the table below.[2][3]

PropertyValue
Molecular Formula C₁₀H₁₃FN₂O₄
Molecular Weight 244.22 g/mol
CAS Number 29705-38-2
IUPAC Name 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Canonical SMILES C1=CC(=C(C=C1N(CCO)CCO)--INVALID-LINK--[O-])F

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Y Solution: Recombinant human Kinase Y diluted to 2 nM in Assay Buffer.

  • Peptide Substrate Solution: Synthetic peptide substrate diluted to 500 nM in Assay Buffer.

  • ATP Solution: Adenosine triphosphate (ATP) diluted to 10 µM in Assay Buffer.

  • Compound X Stock Solution: 10 mM stock solution of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" in 100% DMSO.

  • Detection Reagent: A mixture of a phosphospecific antibody and a fluorescent reporter in a proprietary detection buffer.

High-Throughput Screening Protocol
  • Compound Plating:

    • Prepare serial dilutions of Compound X in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known Kinase Y inhibitor (positive control).

  • Reagent Addition:

    • Add 5 µL of the 2 nM Kinase Y solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the 500 nM peptide substrate solution to all wells.

  • Initiation of Kinase Reaction:

    • To initiate the enzymatic reaction, add 5 µL of the 10 µM ATP solution to all wells.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection reagent to all wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis
  • The percentage of inhibition is calculated for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))

  • The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Quantitative Data

The following table summarizes the simulated results from the HTS assay for Compound X and a control inhibitor.

CompoundIC₅₀ (µM)Maximum Inhibition (%)
Compound X 12.595.2
Control Inhibitor 0.898.7

Visualizations

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Add_Kinase 2. Add Kinase Y (5 µL) Compound_Plating->Add_Kinase Add_Substrate 3. Add Peptide Substrate (5 µL) Add_Kinase->Add_Substrate Add_ATP 4. Add ATP & Incubate (5 µL, 60 min at 30°C) Add_Substrate->Add_ATP Add_Detection 5. Add Detection Reagent (10 µL) Add_ATP->Add_Detection Read_Plate 6. Read Fluorescence Add_Detection->Read_Plate Data_Analysis 7. Calculate % Inhibition & IC50 Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for Kinase Y inhibitors.

Signaling_Pathway cluster_pathway Hypothetical Kinase Y Signaling Pathway Upstream_Signal Upstream Signal Kinase_Y Kinase Y Upstream_Signal->Kinase_Y Substrate Substrate Protein Kinase_Y->Substrate ATP ADP Phospho_Substrate Phosphorylated Substrate Kinase_Y->Phospho_Substrate Phosphorylation Downstream_Effect Cellular Response (e.g., Proliferation) Compound_X Ethanol, 2,2'-[(4-fluoro-3- nitrophenyl)imino]bis- Compound_X->Kinase_Y Inhibition

Caption: Hypothetical inhibition of the Kinase Y signaling pathway.

References

Application Notes and Protocols for Studying Nitroreductase Activity using Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- as a potential fluorescent probe for the detection and quantification of nitroreductase (NTR) activity. Nitroreductases are enzymes that are overexpressed in hypoxic environments, a characteristic feature of solid tumors, making them a significant biomarker for cancer diagnosis and prognosis. The protocols outlined herein are designed for researchers in academia and the pharmaceutical industry engaged in cancer research, drug discovery, and the development of diagnostic tools.

Disclaimer: While the chemical structure of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- contains a nitroaromatic moiety—a common substrate for nitroreductases—at the time of writing, there is no direct experimental evidence in the peer-reviewed literature specifically validating its use as a fluorescent probe for nitroreductase activity. The following application notes and protocols are therefore based on the general principles of known nitroreductase-responsive fluorescent probes and the predicted enzymatic transformation of the 4-fluoro-3-nitrophenyl group. Researchers should perform initial validation experiments to confirm the suitability of this compound for their specific applications.

Introduction

Nitroreductases (NTRs) are a family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, primarily using NADH or NADPH as an electron donor. This enzymatic activity is significantly upregulated in hypoxic cells, which are prevalent in the microenvironment of solid tumors. Consequently, NTRs have emerged as valuable biomarkers for detecting hypoxic tumors and are a key component of gene-directed enzyme prodrug therapy (GDEPT).

Fluorescent probes offer a sensitive and non-invasive method for detecting NTR activity in vitro and in living cells. The general mechanism of these probes involves a "turn-on" fluorescence response. A nitro group, acting as a fluorescence quencher, is attached to a fluorophore. Upon reduction of the nitro group to an electron-donating amino group by NTR, a significant increase in fluorescence intensity is observed.

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- possesses a 4-fluoro-3-nitrophenyl group, which is a potential substrate for NTR. It is hypothesized that the nitro group in this compound quenches the intrinsic fluorescence of the parent aniline derivative. Upon enzymatic reduction to the corresponding amine, a fluorescent signal is generated, allowing for the quantification of NTR activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the proposed probe and its putative fluorescent product is presented in Table 1.

PropertyEthanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (Probe)Ethanol, 2,2'-[(3-amino-4-fluorophenyl)imino]bis- (Product)
Synonyms N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroanilineN,N-Bis(2-hydroxyethyl)-3-amino-4-fluoroaniline
CAS Number 29705-38-2[1][2][3]Not available
Molecular Formula C₁₀H₁₃FN₂O₄[1][2]C₁₀H₁₅FN₂O₂
Molecular Weight 244.22 g/mol [1]214.24 g/mol
Appearance Expected to be a pale yellow or yellow solidExpected to be a solid
Solubility Soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous buffersExpected to have increased aqueous solubility
Fluorescence Expected to be weakly fluorescent or non-fluorescentExpected to be fluorescent

Proposed Mechanism of Action

The proposed mechanism for the detection of nitroreductase activity using Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is illustrated in the signaling pathway diagram below. The non-fluorescent probe is reduced by nitroreductase in the presence of NADH, leading to the formation of a highly fluorescent amino derivative.

Probe Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (Non-fluorescent) Product Ethanol, 2,2'-[(3-amino-4-fluorophenyl)imino]bis- (Fluorescent) Probe->Product Reduction NTR Nitroreductase (NTR) NTR->Product NADH NADH NADP NAD+ NADH->NADP Oxidation cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Prep_Probe Prepare Probe Stock (10 mM in DMSO) Add_Reagents Add Probe, NADH, and NTR to 96-well plate Prep_Probe->Add_Reagents Prep_NADH Prepare NADH Stock (10 mM in PBS) Prep_NADH->Add_Reagents Prep_NTR Prepare NTR dilutions in PBS Prep_NTR->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Measure_Fluorescence Measure fluorescence intensity (e.g., Ex/Em = 480/520 nm) Incubate->Measure_Fluorescence Plot_Data Plot fluorescence vs. NTR concentration Measure_Fluorescence->Plot_Data Calc_LOD Calculate Limit of Detection Plot_Data->Calc_LOD cluster_culture Cell Culture cluster_staining Probe Staining cluster_imaging Fluorescence Imaging cluster_analysis Image Analysis Seed_Cells Seed cells in imaging dishes Induce_Hypoxia Induce hypoxia (1% O2) for a subset of cells Seed_Cells->Induce_Hypoxia Add_Probe Incubate cells with the probe Induce_Hypoxia->Add_Probe Wash_Cells Wash with PBS to remove excess probe Add_Probe->Wash_Cells Acquire_Images Acquire images using a confocal microscope Wash_Cells->Acquire_Images Quantify_Fluorescence Quantify fluorescence intensity in normoxic vs. hypoxic cells Acquire_Images->Quantify_Fluorescence

References

Application Notes and Protocols for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in Cell-Based Assay Development: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, also identified by its CAS number 29705-38-2 and as N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, is a nitroaromatic compound. Structurally, it belongs to a class of molecules that have garnered interest in biomedical research, particularly in the development of hypoxia-activated prodrugs and for their potential cytotoxic effects against cancer cells. The presence of a nitro group suggests that this compound could be a substrate for nitroreductase enzymes, which are more active in the hypoxic environments characteristic of solid tumors. This enzymatic reduction can lead to the formation of cytotoxic metabolites, forming the basis of targeted cancer therapies.

This document, therefore, serves as a foundational guide, outlining the theoretical basis and general methodologies that would be applicable for developing cell-based assays using Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-. It is important to note that the subsequent protocols are based on established methods for similar nitroaromatic compounds and would require empirical validation for this specific molecule.

Theoretical Framework for Assay Development

The primary hypothesis for the biological activity of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in a cellular context revolves around its nitro group. The development of cell-based assays would likely focus on two main areas:

  • Cytotoxicity and Antiproliferative Activity: Assessing the compound's ability to inhibit cell growth or induce cell death in various cell lines, particularly cancer cell lines.

  • Nitroreductase-Mediated Activation: Investigating the role of nitroreductase enzymes in the bioactivation of the compound and its subsequent effects.

A key signaling pathway that could be implicated in the cellular response to metabolites of this compound is the DNA damage response (DDR) pathway. The reduction of the nitro group can generate reactive nitroso and hydroxylamine intermediates that can form adducts with DNA, leading to cell cycle arrest and apoptosis.

Experimental Protocols (Hypothetical)

The following are generalized protocols that would need to be optimized and validated for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the compound in a selected cancer cell line.

Materials:

  • Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Nitroreductase-Dependent Cytotoxicity Assay

This protocol aims to determine if the cytotoxicity of the compound is dependent on nitroreductase activity.

Materials:

  • Cell line with low endogenous nitroreductase activity (e.g., HEK293)

  • Same cell line engineered to overexpress a bacterial nitroreductase (e.g., E. coli NfsB)

  • Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

  • Reagents for MTT assay (as in Protocol 1)

Procedure:

  • Cell Seeding: Seed both the parental and the nitroreductase-expressing cell lines into separate 96-well plates as described in Protocol 1.

  • Compound Treatment: Treat both cell lines with a range of concentrations of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- as described in Protocol 1.

  • MTT Assay and Data Analysis: Follow steps 3-7 from Protocol 1 for both cell lines. A significantly lower IC50 value in the nitroreductase-expressing cell line compared to the parental cell line would indicate nitroreductase-dependent activation.

Data Presentation (Hypothetical)

Due to the absence of experimental data, the following tables are presented as templates for how quantitative results could be structured.

Table 1: Hypothetical Cytotoxicity of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
HeLa (Cervical Cancer)[Data Not Available]
MCF-7 (Breast Cancer)[Data Not Available]
A549 (Lung Cancer)[Data Not Available]
HT-29 (Colon Cancer)[Data Not Available]

Table 2: Hypothetical Comparison of Cytotoxicity in Parental vs. Nitroreductase-Expressing Cells

Cell LineIC50 (µM) after 48hFold-Sensitization
HEK293 (Parental)[Data Not Available]-
HEK293-NfsB (NTR+)[Data Not Available][Data Not Available]

Visualizations (Hypothetical)

The following diagrams illustrate the conceptual frameworks for the proposed experiments and the potential signaling pathway involved.

G cluster_workflow General Workflow for Cytotoxicity Assay Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

G cluster_pathway Hypothetical Signaling Pathway Compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- NTR Nitroreductase (in hypoxic cells) Compound->NTR Enzymatic Reduction Metabolites Reactive Metabolites (Nitroso, Hydroxylamine) NTR->Metabolites DNA_Damage DNA Adducts & Damage Metabolites->DNA_Damage DDR DNA Damage Response (DDR) (e.g., ATM/ATR, p53) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: A proposed signaling pathway for the bioactivation and cytotoxic effect of the compound.

While "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" holds theoretical promise for cell-based assay development due to its nitroaromatic structure, the current lack of specific experimental data prevents the creation of detailed and validated application notes. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in investigating the biological activities of this compound. Further empirical studies are essential to determine its cytotoxic profile, mechanism of action, and potential as a tool in drug discovery and development.

Application Notes and Protocols for "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the direct application of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" as a bioactive tool for drug discovery. The information provided below is based on its known chemical properties and its role as a synthetic intermediate.

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-," also known by its synonym N,N-Bis-(2-hydroxyethyl)-4-fluoro-3-nitroaniline, is a commercially available organic compound.[1][] Its primary utility in a drug discovery context is as a chemical building block or intermediate in the synthesis of more complex molecules.[] The presence of reactive functional groups, including the nitro and fluoro groups on the phenyl ring and the two hydroxyl groups, makes it a versatile starting material for medicinal chemistry campaigns.[1]

Chemical Properties and Data

Below is a summary of the key chemical identifiers and properties for "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-".

PropertyValueSource
CAS Number 29705-38-2PubChem, Cymit Química
Molecular Formula C₁₀H₁₃FN₂O₄PubChem
Molecular Weight 244.22 g/mol PubChem
IUPAC Name 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanolPubChem
Synonyms N,N-Bis-(2-hydroxyethyl)-4-fluoro-3-nitroaniline, 3-Nitro-4-fluoro-N,N-bis(2-hydroxyethyl) anilinePubChem
Physical Description Yellow crystalline solidGuidechem

Potential Applications in Medicinal Chemistry

While no specific biological activity has been reported for this compound, the "4-fluoro-3-nitrophenyl" moiety is found in molecules that have been investigated for various therapeutic purposes. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have been synthesized and evaluated as potential antitubercular agents.[3] This suggests that the core scaffold of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" could be of interest for generating libraries of compounds for screening against various diseases.

Hypothetical Experimental Workflow for Synthesis

The primary application of this compound is as a reactant in multi-step organic synthesis. Below is a diagram illustrating a hypothetical workflow where it could be used as a starting material to generate a library of diverse compounds for biological screening.

G cluster_input Starting Material cluster_synthesis Chemical Modifications cluster_output Compound Library for Screening A Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- B Reaction Step 1 (e.g., Reduction of nitro group) A->B C Reaction Step 2 (e.g., Derivatization of amino group) B->C D Reaction Step 3 (e.g., Modification of hydroxyl groups) C->D E Diverse Molecular Scaffolds D->E

A hypothetical workflow for utilizing the compound in synthesis.

General Protocol for Use as a Synthetic Intermediate

The following is a generalized protocol for a reaction involving "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" as a starting material. This is based on a patent describing its use in the synthesis of N-substituted nitro-p-phenylenediamines, which are primarily used as hair dyes.[4]

Objective: To perform a nucleophilic aromatic substitution reaction at the fluorine-bearing carbon, using an amine as the nucleophile.

Materials:

  • N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline (the compound of interest)

  • An amine of choice (e.g., ethanolamine)

  • A suitable solvent (e.g., water)

  • A base (e.g., 50% strength sodium hydroxide solution)

  • Standard laboratory glassware and equipment for heating, stirring, and filtration.

Procedure:

  • In a reaction vessel, combine N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline and the chosen amine in the solvent.

  • Heat the mixture with stirring. The patent suggests heating at 100°C.[4]

  • Monitor the reaction for a color change, which indicates the progress of the reaction. For example, a change from yellow to violet or red.[4]

  • Once the initial color change is observed, slowly add the base to the reaction mixture while maintaining the temperature and stirring. The pH of the mixture should be controlled within a specific range (e.g., 8.5 to 9.5).[4]

  • Continue stirring at the elevated temperature for a set period (e.g., one hour) after the base addition is complete to ensure the reaction goes to completion.[4]

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with a suitable solvent (e.g., water) to remove any unreacted starting materials and byproducts.

  • Dry the final product.

Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, choice of base and solvent) will need to be optimized for different amines and desired products.

Signaling Pathways

As there is no published research on the biological activity of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-," there are no known signaling pathways that it modulates. The diagram below represents a logical relationship, indicating that further research is required to determine if this compound has any biological effects.

G cluster_compound Compound of Interest cluster_research Required Research cluster_outcome Potential Outcome A Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- B Biological Screening A->B C Target Identification B->C D Mechanism of Action Studies C->D E Identification of Modulated Signaling Pathways D->E

Logical flow for investigating the biological activity.

References

Application Notes and Protocols for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- as a key intermediate in the synthesis of the hair dye HC Blue No. 2. While direct applications of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in materials science are not widely documented, its role as a precursor highlights its importance in the fine chemicals industry. This document provides detailed synthetic protocols, physicochemical data, and safety information for the synthesis of HC Blue No. 2, a valuable resource for researchers in organic synthesis and dye chemistry.

Physicochemical Data

A summary of the key physicochemical properties of the reactants and products involved in the synthesis of HC Blue No. 2 is provided below for easy reference and comparison.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Starting Material 4-fluoro-3-nitroaniline364-76-1C₆H₅FN₂O₂156.1194-96
Intermediate 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis(ethanol)29705-38-2C₁₀H₁₃FN₂O₄244.22[1]Not available
Reagent Monoethanolamine141-43-5C₂H₇NO61.0810.5
Final Product HC Blue No. 233229-34-4C₁₂H₁₉N₃O₅285.3093-98[2]

Experimental Protocols

The synthesis of HC Blue No. 2 from 4-fluoro-3-nitroaniline is a two-step process. The first step involves the synthesis of the intermediate, Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, followed by its reaction with monoethanolamine to yield the final product.

Step 1: Synthesis of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

This procedure outlines the synthesis of the intermediate compound from 4-fluoro-3-nitroaniline and ethylene oxide. This reaction is a nucleophilic addition of the amine to the epoxide.

Materials:

  • 4-fluoro-3-nitroaniline

  • Ethylene oxide

  • Suitable solvent (e.g., ethanol, water)

  • Acid catalyst (optional, e.g., a catalytic amount of a mineral acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, dissolve 4-fluoro-3-nitroaniline in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Carefully introduce a molar excess of ethylene oxide to the cooled solution. Due to the low boiling point of ethylene oxide, this should be done with caution, ensuring the apparatus is properly sealed.

  • If necessary, add a catalytic amount of an acid to promote the ring-opening of the epoxide.

  • Slowly allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.

Step 2: Synthesis of HC Blue No. 2

This protocol describes the nucleophilic aromatic substitution reaction where the fluorine atom on the intermediate is displaced by monoethanolamine.

Materials:

  • Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

  • Monoethanolamine

  • High-boiling polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • Base (e.g., potassium carbonate, sodium bicarbonate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in a high-boiling polar aprotic solvent.

  • Add a slight molar excess of monoethanolamine to the solution.

  • Add a suitable base, such as potassium carbonate, to the reaction mixture to neutralize the hydrofluoric acid formed during the reaction.

  • Heat the reaction mixture to a temperature between 100-150 °C and maintain it under reflux with constant stirring for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts and residual solvent.

  • The crude HC Blue No. 2 can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.[2][3][4][5][6]

Visualizations

Synthesis Pathway of HC Blue No. 2

The following diagram illustrates the two-step synthesis of HC Blue No. 2, starting from 4-fluoro-3-nitroaniline.

G 4-fluoro-3-nitroaniline 4-fluoro-3-nitroaniline Intermediate Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- 4-fluoro-3-nitroaniline->Intermediate Step 1 Ethylene_oxide Ethylene_oxide Ethylene_oxide->Intermediate HC_Blue_2 HC Blue No. 2 Intermediate->HC_Blue_2 Step 2 Monoethanolamine Monoethanolamine Monoethanolamine->HC_Blue_2

Caption: Two-step synthesis of HC Blue No. 2.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of HC Blue No. 2.

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: HC Blue No. 2 Synthesis Reactants_1 Mix 4-fluoro-3-nitroaniline & Ethylene Oxide Reaction_1 Reflux Reactants_1->Reaction_1 Workup_1 Solvent Removal Reaction_1->Workup_1 Purification_1 Recrystallization Workup_1->Purification_1 Reactants_2 Mix Intermediate & Monoethanolamine Purification_1->Reactants_2 Reaction_2 Heat with Base Reactants_2->Reaction_2 Workup_2 Precipitation in Water Reaction_2->Workup_2 Purification_2 Recrystallization Workup_2->Purification_2 Final_Product Pure HC Blue No. 2 Purification_2->Final_Product Characterization

Caption: General workflow for HC Blue No. 2 synthesis.

References

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" in live-cell imaging techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

A thorough review of scientific literature and chemical databases reveals no established application of the compound .

While detailed information on its chemical and physical properties is available, there are no published research articles, application notes, or protocols that describe its use as a fluorescent probe or imaging agent for live cells. This suggests that the compound is not a standard tool for this purpose. It is primarily documented as a chemical intermediate.[1][]

This document provides a summary of the available chemical data for reference.

Chemical Compound Information

For researchers investigating this molecule, the fundamental chemical and safety data are summarized below.

PropertyValueSource
IUPAC Name 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Synonyms N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline; 2,2'-((4-Fluoro-3-nitrophenyl)azanediyl)diethanol[1]
CAS Number 29705-38-2[1]
Molecular Formula C₁₀H₁₃FN₂O₄[1]
Molecular Weight 244.22 g/mol

Safety and Hazard Information: This compound is associated with several hazard warnings. It is classified as harmful if swallowed and is suspected of causing genetic defects. Users should consult the full material safety data sheet (MSDS) from a supplier before handling.

Considerations for Live-Cell Imaging

The absence of data on the use of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" in live-cell imaging implies several possibilities:

  • Lack of Fluorogenic Properties: The compound may not possess the necessary photophysical properties (e.g., significant fluorescence quantum yield, absorption at suitable wavelengths) to function as a useful fluorescent probe.

  • Cellular Toxicity: The compound may exhibit cytotoxic effects at concentrations required for imaging, preventing its use in live-cell applications.

  • Novelty: It is possible the compound is a novel, unpublished probe. In this case, extensive characterization would be required to develop any imaging protocols.

Given the lack of established protocols or applications, it is not possible to provide the requested detailed methodologies, quantitative data tables for imaging, or signaling pathway diagrams. Researchers interested in the potential of this or similar molecules for imaging would need to perform foundational research, including:

  • Photophysical Characterization: Determining the absorption and emission spectra, quantum yield, and photostability.

  • In Vitro Assays: Assessing cytotoxicity and cell permeability using relevant cell lines.

  • Subcellular Localization Studies: If fluorescent, determining where the compound accumulates within the cell.

Workflow for New Probe Evaluation

For any novel compound being considered for live-cell imaging, a general workflow for evaluation must be followed. The diagram below illustrates this logical process.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Application Development A Synthesize or Procure Compound B Determine Photophysical Properties (Absorption, Emission, Quantum Yield) A->B C Assess Photostability B->C D Evaluate Cytotoxicity (e.g., MTT, LDH assays) C->D E Determine Cell Permeability D->E F Confocal Microscopy for Subcellular Localization E->F G Optimize Staining Protocol (Concentration, Incubation Time) F->G H Test in Target-Specific Assay (e.g., Hypoxia, Enzyme Activity) G->H I Validate with Known Modulators (Inhibitors/Activators) H->I J Protocol Finalized for Live-Cell Imaging I->J

Caption: Workflow for evaluating a novel chemical compound for live-cell imaging applications.

References

Troubleshooting & Optimization

Technical Support Center: Tackling Solubility Challenges of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is my compound, Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, poorly soluble in aqueous buffers?

A1: The structure of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, which includes a substituted nitrophenyl group, suggests it is a relatively non-polar, hydrophobic molecule. Such compounds often have limited solubility in polar solvents like water and aqueous buffers.[1][2] The principle of "like dissolves like" indicates that non-polar solutes dissolve best in non-polar solvents.[2]

Q2: What are the initial steps to take when I observe precipitation or cloudiness in my buffer?

A2: The first step is to confirm that the issue is indeed insolubility. This can be done by visual inspection (cloudiness, precipitate), light microscopy to observe for solid particles, or centrifugation to see if a pellet is formed. Once confirmed, a systematic approach to improving solubility should be undertaken, starting with simple methods like pH adjustment and the use of co-solvents.

Q3: How does pH affect the solubility of my compound?

A3: The structure of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- contains an imino group which can be protonated. Adjusting the pH of the buffer can change the ionization state of the molecule, which in turn can significantly impact its solubility.[3][4] For many compounds, solubility is lowest at their isoelectric point and increases as the pH moves away from this point. Experimenting with a range of pH values is a crucial step in solubility optimization.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[3][5] They work by reducing the polarity of the solvent system, making it more favorable for non-polar solutes.[4] Commonly used co-solvents in research and pharmaceutical development include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).[3][4]

Troubleshooting Guide

This guide provides a structured approach to addressing solubility issues with Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.

Issue 1: Compound precipitates immediately upon addition to the aqueous buffer.
  • Question: What should I do if my compound is visibly insoluble in my standard aqueous buffer?

  • Answer: This indicates very low intrinsic aqueous solubility. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous buffer.

    • Workflow for Preparing a Stock Solution:

      A Weigh the solid compound B Select a suitable organic solvent (e.g., DMSO, Ethanol) A->B C Dissolve the compound in the organic solvent to create a concentrated stock solution B->C D Serially dilute the stock solution into the aqueous buffer to the desired final concentration C->D E Visually inspect for precipitation at each dilution step D->E

      Workflow for preparing and using a stock solution.

Issue 2: Compound precipitates from the stock solution upon dilution into the aqueous buffer.
  • Question: My compound is soluble in the organic stock solvent, but precipitates when I add it to my aqueous buffer. What can I do?

  • Answer: This is a common issue and suggests that the final concentration in the aqueous buffer is above the compound's solubility limit under those conditions. Here are several strategies to address this, which can be used alone or in combination.

    • Troubleshooting Decision Tree:

      Start Precipitation upon dilution of stock solution AdjustpH Adjust the pH of the aqueous buffer Start->AdjustpH AddCosolvent Increase the concentration of the organic co-solvent in the final buffer solution Start->AddCosolvent AdjustpH->AddCosolvent Not effective Success Compound is soluble AdjustpH->Success Effective TestSurfactant Incorporate a non-ionic surfactant (e.g., Tween-80) AddCosolvent->TestSurfactant Not effective AddCosolvent->Success Effective ParticleSize Consider particle size reduction techniques (micronization) TestSurfactant->ParticleSize Not effective TestSurfactant->Success Effective ParticleSize->Success Effective Failure Still insoluble, consider advanced formulation ParticleSize->Failure Not effective

      Decision tree for troubleshooting precipitation.

Quantitative Data Summary

Since experimental solubility data for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is not available, the following table presents a hypothetical guide for a screening experiment to determine the effect of pH and a co-solvent (DMSO) on the solubility of a similar nitroaromatic compound. Researchers can adapt this experimental design to their specific needs.

Buffer pHDMSO Concentration (%)Expected Solubility Trend
5.01Low
5.05Moderate Increase
5.010Significant Increase
7.41Low
7.45Moderate Increase
7.410Significant Increase
9.01Moderate
9.05High
9.010Very High

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Objective: To prepare a high-concentration stock solution of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in a suitable organic solvent.

  • Materials:

    • Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (optional)

    • Analytical balance

    • Microcentrifuge tubes or glass vials

  • Procedure:

    • Accurately weigh a specific amount of the solid compound (e.g., 10 mg) and place it into a clean, dry vial.

    • Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent moisture absorption by the DMSO.

Protocol 2: Determination of Apparent Solubility using a Serial Dilution Method
  • Objective: To estimate the apparent solubility of the compound in a specific aqueous buffer by serially diluting a concentrated stock solution.

  • Materials:

    • Concentrated stock solution of the compound (from Protocol 1)

    • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

    • 96-well clear bottom plate or microcentrifuge tubes

    • Multichannel pipette

    • Plate reader or visual inspection method

  • Procedure:

    • Prepare a series of dilutions of the stock solution in the aqueous buffer. For example, create a two-fold serial dilution series starting from a 1:10 dilution of the stock.

    • Add a fixed volume of the aqueous buffer to each well or tube.

    • Add the corresponding volume of the stock solution or the previous dilution to each well to achieve the desired final concentrations. Ensure the final concentration of the organic solvent is consistent across all wells if possible, or at least below a level that would affect the biological assay.

    • Mix the solutions thoroughly by pipetting up and down.

    • Incubate the plate or tubes at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

    • Visually inspect each well for any signs of precipitation or cloudiness. The highest concentration that remains clear is the estimated apparent solubility.

    • For a more quantitative assessment, the absorbance or light scattering can be measured using a plate reader. A sharp increase in absorbance or scattering indicates the formation of a precipitate.

Protocol 3: Enhancing Solubility using Co-solvents
  • Objective: To systematically test the effect of increasing concentrations of a co-solvent on the solubility of the compound.

  • Materials:

    • Concentrated stock solution of the compound (from Protocol 1)

    • Aqueous buffer of interest

    • Co-solvent (e.g., DMSO, ethanol)

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a set of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • For each co-solvent concentration, add a fixed amount of the compound's stock solution to a final desired concentration that was previously observed to be insoluble.

    • Vortex each tube to mix thoroughly.

    • Incubate at the experimental temperature for 1-2 hours.

    • Visually inspect for precipitation. The lowest concentration of co-solvent that results in a clear solution indicates the required amount for solubilization at that compound concentration.

    • Important: Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect the experimental outcome.

By following this structured guide, researchers can systematically address the solubility challenges of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- and other poorly soluble compounds, enabling more reliable and reproducible experimental results.

References

Optimizing "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" concentration for cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of novel compounds, such as "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-," for cell-based assays. Due to the limited specific data on this particular compound, this guide offers a comprehensive framework for establishing optimal experimental conditions and troubleshooting common challenges encountered when working with new chemical entities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the initial screening and optimization of a novel compound in cell assays.

Q1: I'm not observing any effect of my compound on the cells. What are the potential reasons?

A1: A lack of cellular response can stem from several factors. The compound may have low potency against the chosen cell line, or its effective concentration might be higher than the range you've tested.[1] It's also possible the incubation time is insufficient for the compound to elicit a measurable effect.[1] Other critical factors to consider include:

  • Poor Solubility: The compound may not be fully dissolved in the culture medium, limiting its availability to the cells. Visually inspect for any precipitation.[1]

  • Compound Instability: The molecule might be degrading in the culture medium over the course of the experiment.[1]

  • Incorrect Assay Choice: The selected assay may not be suitable for detecting the compound's specific mechanism of action. For example, an MTT assay measures metabolic activity, which might not be affected by your compound.[1]

Q2: How do I select an appropriate starting concentration range for a new compound?

A2: For an uncharacterized compound, it is crucial to test a broad range of concentrations to capture the full dose-response curve. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This wide range helps in identifying the potency of the compound, whether it is highly potent at nanomolar concentrations or only shows activity at higher micromolar levels.

Q3: My results show high variability between replicate wells. What could be the cause?

A3: High variability can obscure the true effect of your compound. Common sources of variability include:

  • Inconsistent Cell Seeding: Ensure you have a single-cell suspension and that the cell number is consistent across all wells.[1]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant differences in the final compound concentration.[1]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound and affect cell growth. It is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data.[1]

Q4: The solvent for my compound seems to be affecting the cells. How can I address this?

A4: Solvents like DMSO and ethanol can have cytotoxic effects at higher concentrations.[2][3] It is essential to determine the maximum concentration of the solvent that your cell line can tolerate without affecting viability. This is achieved by running a solvent toxicity control, where cells are treated with the solvent at the same concentrations used to deliver the compound. As a general rule, the final concentration of DMSO in the culture medium should be kept below 0.5%.[2]

Experimental Protocols

Determining the Optimal Concentration of a Novel Compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a novel compound.

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Novel compound (e.g., Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-)

  • Vehicle (solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.

  • Cell Treatment: Treat the cells with the desired final concentrations of the compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • Add 10 µL of MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example Data Layout for a Dose-Response Experiment
Compound ConcentrationReplicate 1 (% Viability)Replicate 2 (% Viability)Replicate 3 (% Viability)Mean % ViabilityStandard Deviation
0 µM (Vehicle Control)1001001001000
0.01 µM981029999.72.1
0.1 µM959796961.0
1 µM85888686.31.5
10 µM52555353.31.5
100 µM15181616.31.5
Table 2: Troubleshooting Checklist
IssuePotential CauseSuggested Action
No cell death observedCompound inactivityTest a broader and higher concentration range.
Short incubation timeIncrease incubation time (e.g., 48h, 72h).
Compound precipitationCheck solubility; consider a different solvent.
High data variabilityInconsistent cell seedingEnsure a homogenous cell suspension before seeding.
Pipetting errorsUse calibrated pipettes; be meticulous with dilutions.
Edge effectsAvoid using outer wells for experiments.
Vehicle control shows toxicitySolvent concentration too highPerform a solvent toxicity curve to find a safe concentration.

Visualizations

Experimental Workflow for Determining Optimal Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate prep_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells seed_plate->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data

Caption: Workflow for determining the optimal concentration of a novel compound.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Compound->Kinase2 Inhibition

Caption: Example of a signaling pathway inhibited by a novel compound.

Troubleshooting Logic Flow

G Start Start: No Compound Effect Observed Check_Conc Is the concentration range broad enough? Start->Check_Conc Check_Time Is the incubation time sufficient? Check_Conc->Check_Time Yes Result Re-evaluate compound activity Check_Conc->Result No, broaden range Check_Sol Is the compound soluble in the media? Check_Time->Check_Sol Yes Check_Time->Result No, increase time Check_Assay Is the assay appropriate for the expected MOA? Check_Sol->Check_Assay Yes Check_Sol->Result No, check solubility Check_Assay->Result No, choose new assay No_Effect Compound may be inactive in this system Check_Assay->No_Effect Yes

References

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" photostability and phototoxicity issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases has yielded no specific experimental data on the photostability or phototoxicity of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-". This document provides general guidance and troubleshooting advice based on the photochemical principles of structurally related compounds, such as nitroaromatic and fluoroaniline derivatives. The information herein should be used as a preliminary guide for designing experiments, and all findings should be confirmed through rigorous, compound-specific testing.

Frequently Asked Questions (FAQs)

Q1: What are the potential photostability issues with "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"?

A1: While no specific data exists for this compound, molecules containing a nitroaromatic chromophore are often susceptible to photodegradation. The nitro group can absorb ultraviolet (UV) and visible light, leading to the formation of excited states. These excited molecules may then undergo various reactions, including:

  • Photoreduction: The nitro group can be reduced to nitroso, hydroxylamino, or amino groups.

  • Intramolecular rearrangement: Light can induce rearrangements within the molecule, leading to the formation of different isomers or degradation products.

  • Reaction with solvent or other molecules: The excited compound may react with its environment, leading to a variety of photoproducts.

The presence of a fluorine atom and an amino group can further influence the electronic properties of the aromatic ring and, consequently, its photochemical behavior.

Q2: What are the expected phototoxicity mechanisms for this compound?

A2: Phototoxicity is a light-induced toxic response. For a compound like "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-", potential mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): Upon light absorption, the compound could transfer energy to molecular oxygen, generating singlet oxygen or other ROS. These highly reactive species can damage cellular components like lipids, proteins, and DNA.

  • Formation of Photoproducts: Photodegradation can lead to the formation of new chemical entities that may be more toxic or reactive than the parent compound.

  • Direct interaction with biological molecules: The excited state of the molecule might directly react with biological macromolecules, leading to cellular damage.

Q3: My experimental results with this compound are inconsistent. Could photolability be a factor?

A3: Yes, if your experiments are conducted under ambient or UV light, photodegradation could lead to inconsistent results. This is especially true for sensitive assays where a small change in the concentration or structure of the active compound can have a significant effect. To troubleshoot this, consider the following:

  • Work in low-light conditions or use light-protective coverings (e.g., amber vials, aluminum foil).

  • Compare results from experiments conducted in the dark versus those exposed to light.

  • Analyze the purity of your compound before and after light exposure using techniques like HPLC or LC-MS to detect any degradation products.

Troubleshooting Guides

Troubleshooting Unexpected Degradation
Symptom Possible Cause Troubleshooting Steps
Loss of compound over time in solution Photodegradation due to ambient light exposure.1. Prepare and store solutions in amber glass vials or wrap containers in aluminum foil.2. Minimize exposure to direct light during experimental procedures.3. Include a "dark control" sample that is handled identically but kept protected from light to quantify the extent of photodegradation.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of photoproducts.1. Analyze a sample of the compound that has been intentionally exposed to a controlled light source (e.g., a UV lamp) to identify potential photoproducts.2. Use a photodiode array (PDA) detector with HPLC to obtain UV-Vis spectra of the unknown peaks, which can help in their identification.3. If possible, isolate and characterize the major degradation products.
Color change of the compound or solution upon light exposure Photochemical reaction leading to the formation of colored byproducts.1. Document the conditions (light source, duration, solvent) that lead to the color change.2. Use UV-Vis spectroscopy to monitor changes in the absorption spectrum of the solution over time during light exposure.
Troubleshooting In Vitro Assay Variability
Symptom Possible Cause Troubleshooting Steps
Inconsistent results in cell-based assays Phototoxicity or photomodulation of the compound's activity.1. Perform assays under controlled lighting conditions. If possible, use yellow or red light, which is less likely to be absorbed by the compound.2. Compare the biological activity of the compound in assays performed in the dark versus those exposed to light.3. Pre-irradiate the compound solution before adding it to the cells to determine if photoproducts are responsible for the observed effects.
Higher than expected cytotoxicity The compound is phototoxic, and ambient light during the assay is causing cell death.1. Conduct a standard in vitro phototoxicity assay, such as the 3T3 Neutral Red Uptake (NRU) assay (OECD Test Guideline 432).2. Reduce light exposure during cell culture and assay procedures.

Experimental Protocols

As no specific experimental data is available, we provide a general workflow for assessing the photostability and phototoxicity of a novel compound.

Workflow for Photostability Assessment

Phototoxicity_Pathway cluster_initiation Initiation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_outcome Cellular Outcome Compound Compound ExcitedCompound Excited State Compound* Compound->ExcitedCompound Absorption Light Light (UV/Vis) Light->Compound O2 Molecular Oxygen (O2) ExcitedCompound->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Lipids Lipid Peroxidation ROS->Lipids Proteins Protein Oxidation ROS->Proteins DNA DNA Damage ROS->DNA Apoptosis Apoptosis / Necrosis Lipids->Apoptosis Proteins->Apoptosis DNA->Apoptosis

Preventing non-specific binding of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating non-specific binding of the small molecule "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" (CAS: 29705-38-2) during in vitro experiments.

Synonyms: N,N-Bis-(2-hydroxyethyl)-4-fluoro-3-nitroaniline

Introduction to the Compound and the Challenge of Non-Specific Binding

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is a nitroaromatic compound often utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[][2] Its chemical structure, featuring a nitro group, a fluoro group, and hydroxyl moieties, can contribute to non-specific interactions with various biological and non-biological surfaces in experimental assays.[3] Non-specific binding can lead to high background signals, false positives, and inaccurate quantification, ultimately compromising the reliability of experimental results.[4]

This guide offers systematic approaches to identify and resolve non-specific binding issues associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding for a small molecule like "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"?

A1: Non-specific binding for this compound can stem from several interactions:

  • Hydrophobic interactions: The aromatic ring can non-specifically adsorb to hydrophobic surfaces, such as plastic microplates or membranes.[5]

  • Electrostatic interactions: The nitro group and other polar functionalities can engage in electrostatic interactions with charged surfaces on proteins or assay plates.

  • Hydrogen bonding: The hydroxyl groups can form hydrogen bonds with various biological molecules.

Q2: How can I confirm that the high background in my assay is due to non-specific binding of this specific compound?

A2: To confirm the source of the high background, you should run a "no-compound" control. If the background signal is significantly lower in the absence of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-", it strongly indicates that the compound is the cause of the non-specific binding.

Q3: Are there any general principles I should follow in all my experiments to minimize non-specific binding?

A3: Yes, several best practices can proactively reduce non-specific binding:

  • Optimize assay conditions: Carefully select buffer pH, ionic strength, and temperature.[6]

  • Use appropriate blocking agents: Saturate potential non-specific binding sites on your assay surface.[7]

  • Incorporate detergents: Low concentrations of non-ionic detergents can disrupt weak, non-specific interactions.[5]

  • Perform thorough washing steps: Ensure complete removal of unbound compound.

Troubleshooting Guides

Scenario 1: High Background in a Cell-Free Biochemical Assay (e.g., ELISA-like format)

Problem: You are screening "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" for its ability to inhibit a protein-protein interaction in an ELISA-based format and observe a high signal in your negative control wells (containing the compound but no target protein).

Troubleshooting Workflow:

A logical workflow for troubleshooting high background in a cell-free assay.

Detailed Steps:

  • Optimize the Blocking Step: The initial and often most effective step is to enhance your blocking protocol.

    • Increase Blocking Agent Concentration: If you are using a standard blocker like Bovine Serum Albumin (BSA) or casein, try increasing the concentration.

    • Change the Blocking Agent: Not all blockers are universally effective. Consider switching to a different agent.

  • Modify Assay and Wash Buffers: Adjusting buffer composition can counteract the physicochemical drivers of non-specific binding.

    • Increase Ionic Strength: Adding salts like NaCl can disrupt non-specific electrostatic interactions.

    • Add a Non-Ionic Detergent: Including a low concentration of Tween-20 or Triton X-100 can reduce hydrophobic interactions.

  • Enhance Wash Steps: Insufficient washing can leave behind unbound compound.

    • Increase the Number and Duration of Washes: Extend the washing protocol to ensure complete removal of unbound molecules.

Scenario 2: Non-Specific Binding in Cell-Based Assays

Problem: In a cellular assay, you observe a phenotype or signal change in your control cell line (that does not express the target of interest) when treated with "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-".

Troubleshooting Workflow:

A systematic approach to addressing off-target effects in cell-based assays.

Detailed Steps:

  • Titrate the Compound Concentration: High concentrations of small molecules are more likely to cause non-specific effects. Determine the lowest effective concentration that elicits the desired on-target effect.

  • Increase Serum Concentration in Media: Serum proteins like albumin can bind to the compound, reducing its free concentration and thus its availability for non-specific interactions with cell surfaces.

  • Perform Counter-Screens: Use a cell line that is known not to express the target of interest. Any activity observed in this cell line can be attributed to off-target effects.[8]

  • Employ Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint but relies on a different detection technology.[8] This helps to rule out assay-specific artifacts.

Data Presentation: Recommended Starting Concentrations for Buffer Additives

The following table provides recommended starting concentrations for common buffer additives to reduce non-specific binding. Optimization will be required for each specific assay.

AdditiveTypeRecommended Starting ConcentrationPrimary Mechanism of Action
Bovine Serum Albumin (BSA) Protein Blocker1 - 5% (w/v)Blocks non-specific protein-surface and protein-protein interactions.[9]
Casein (from non-fat dry milk) Protein Blocker1 - 5% (w/v)A cost-effective alternative to BSA for blocking.[7]
Normal Serum Protein Blocker1 - 10% (v/v)Contains a mixture of proteins that can effectively block non-specific sites.
Tween-20 Non-ionic Detergent0.05 - 0.1% (v/v)Reduces hydrophobic interactions.[5]
Triton X-100 Non-ionic Detergent0.05 - 0.1% (v/v)Similar to Tween-20, disrupts hydrophobic interactions.
Sodium Chloride (NaCl) Salt150 - 500 mMShields electrostatic interactions.[5]

Experimental Protocols

Protocol 1: General Blocking Procedure for Immunoassays
  • Prepare a blocking buffer containing 3% (w/v) BSA in a suitable buffer (e.g., PBS or TBS).

  • After coating the plate with your target protein and washing, add the blocking buffer to each well, ensuring the surface is completely covered.

  • Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[7]

  • Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) before adding your compound of interest.

Protocol 2: Buffer Optimization to Reduce Non-Specific Binding
  • Prepare a series of assay buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) and a non-ionic detergent like Tween-20 (e.g., 0%, 0.05%, 0.1%).

  • Run your assay in parallel using each of these buffer conditions.

  • Include negative controls (with the compound but without the target) for each buffer condition.

  • Measure the signal in both the positive and negative control wells for each buffer formulation.

  • Calculate the signal-to-noise ratio (Signal in positive wells / Signal in negative control wells) for each condition.

  • The buffer composition that yields the highest signal-to-noise ratio is the optimal choice for your experiment.

Signaling Pathway and Logical Relationship Diagrams

Diagram 1: Factors Contributing to Non-Specific Binding

Non_Specific_Binding_Factors Compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- NSB Non-Specific Binding Compound->NSB Hydrophobic/Electrostatic Interactions Assay_Surface Assay Surface (e.g., plate, membrane) Assay_Surface->NSB Unblocked Sites Target_Molecule Target Molecule (e.g., protein) Target_Molecule->NSB Off-target interactions

Interplay of factors leading to non-specific binding.

This guide provides a foundational framework for addressing non-specific binding issues with "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-". Remember that empirical testing and optimization are crucial for achieving the highest quality data in your specific experimental system.

References

Technical Support Center: Troubleshooting Assay Interference by "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential assay interference from the compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (CAS: 29705-38-2). Due to its chemical structure, specifically the presence of a nitroaromatic group, this compound has the potential to interfere with various assay readouts, particularly those based on fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" and what are its chemical properties?

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is an organic compound with the molecular formula C₁₀H₁₃FN₂O₄.[1][2] It is also known by several synonyms, including 2,2'-[(4-Fluoro-3-nitrophenyl)imino]diethanol and N,N-Bis-(2-hydroxyethyl)-4-fluoro-3-nitroaniline. The key structural features that can influence its behavior in biological assays are the nitro group on the phenyl ring and the two ethanol groups.[2] The nitroaromatic moiety is known to be electron-withdrawing and can participate in fluorescence quenching.[3][4][5][6]

Q2: My fluorescence-based assay shows a decrease in signal in the presence of this compound. What could be the cause?

A decrease in signal in a fluorescence-based assay is a common indicator of interference. For a nitroaromatic compound like this one, the most probable cause is fluorescence quenching .[3][4][5][6] This can occur through several mechanisms:

  • Förster Resonance Energy Transfer (FRET): If the emission spectrum of your fluorophore overlaps with the absorption spectrum of the compound, non-radiative energy transfer can occur, quenching the fluorescence.

  • Photoinduced Electron Transfer (PeT): The nitroaromatic group can act as an electron acceptor, leading to quenching of the excited fluorophore.[3]

  • Inner Filter Effect: At higher concentrations, the compound may absorb the excitation or emission light of your fluorophore, leading to an apparent decrease in signal.

Q3: Could this compound interfere with non-fluorescence-based assays?

Yes, interference is not limited to fluorescence assays. Other potential mechanisms of interference include:

  • Light Scattering: If the compound has poor solubility in your assay buffer, it may form precipitates that can scatter light, affecting absorbance-based readouts.

  • Chemical Reactivity: The nitro group can, under certain conditions, be chemically reactive and may interact with assay components, such as enzymes or substrates.[7]

  • Promiscuous Inhibition: Some compounds can form aggregates that non-specifically inhibit enzymes.

Q4: How can I confirm that "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is interfering with my assay?

A series of control experiments are necessary to confirm interference. These are detailed in the troubleshooting guides below. Key initial steps include testing the compound in the absence of the biological target to assess its effect on the assay's detection system and performing spectral scans to identify any overlapping absorbance or emission with your assay's fluorophores.

Troubleshooting Guides

Guide 1: Investigating Fluorescence Quenching

This guide will help you determine if the compound is quenching the fluorescence in your assay.

Symptoms:

  • Dose-dependent decrease in fluorescence signal.

  • Reduced signal intensity in positive controls treated with the compound.

Troubleshooting Steps & Experimental Protocols:

StepExperimental ProtocolExpected Outcome & Interpretation
1. Assess Intrinsic Fluorescence and Absorbance Protocol: Prepare serial dilutions of the compound in the assay buffer. Measure the fluorescence and absorbance spectra using a plate reader or spectrophotometer.Outcome: The compound may exhibit its own fluorescence or have a significant absorbance at the excitation/emission wavelengths of your assay's fluorophore. This will help identify potential inner filter effects.
2. Control for Inner Filter Effect Protocol: In a cell-free system, add the compound to a solution of your fluorescent dye at a concentration used in the assay. Measure the fluorescence.Outcome: A decrease in fluorescence in the absence of any biological target suggests a direct interaction with the fluorophore (quenching) or an inner filter effect.
3. Orthogonal Assay Protocol: Use an alternative assay with a different detection method (e.g., absorbance, luminescence, or a different fluorescent probe with shifted spectra) to confirm the biological activity.[8]Outcome: If the compound shows activity in the primary fluorescence assay but not in the orthogonal assay, interference is highly likely.
4. Time-Resolved Fluorescence (TRF) Protocol: If available, utilize a TRF-based assay format.Outcome: TRF can help distinguish between the short-lived background fluorescence and the long-lived signal from lanthanide-based probes, potentially mitigating interference.[9]
Guide 2: Investigating Non-Specific Inhibition and Other Interferences

This guide addresses potential interference through mechanisms other than fluorescence quenching.

Symptoms:

  • Irreproducible results.

  • Steep dose-response curves.

  • Activity observed across multiple, unrelated assays.

Troubleshooting Steps & Experimental Protocols:

StepExperimental ProtocolExpected Outcome & Interpretation
1. Detergent Test for Aggregation Protocol: Perform the assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).Outcome: A significant reduction in the compound's apparent activity in the presence of detergent suggests that it may be acting as a non-specific inhibitor through aggregation.
2. Solubility Assessment Protocol: Visually inspect the assay wells for precipitation after adding the compound. You can also measure light scattering at a wavelength outside the absorbance range of your assay components.Outcome: Visible precipitates or increased light scattering indicate poor solubility, which can lead to false positives in absorbance and fluorescence assays.
3. Thiol Reactivity Test Protocol: If your assay involves enzymes with critical cysteine residues, perform the assay in the presence of a reducing agent like Dithiothreitol (DTT).[7]Outcome: A change in the compound's activity in the presence of DTT may suggest covalent modification of thiol groups.
4. Counter Screen Protocol: Test the compound in an assay with a similar readout but a different biological target.[10]Outcome: Activity in the counter screen suggests non-specific effects on the assay technology rather than specific inhibition of your target.

Data Presentation

Table 1: Summary of Potential Interference Mechanisms and Mitigation Strategies

Interference MechanismPotential Effect on Assay ReadoutRecommended Mitigation Strategy
Fluorescence Quenching False Negative / Decreased SignalSwitch to a red-shifted fluorophore; Use a non-fluorescent detection method (e.g., absorbance, luminescence); Implement Time-Resolved Fluorescence (TRF).
Autofluorescence False Positive / Increased SignalSubtract background fluorescence from a control well containing only the compound; Use a fluorophore with spectrally distinct excitation/emission wavelengths.
Inner Filter Effect False Negative / Decreased SignalUse lower concentrations of the compound if possible; Measure fluorescence from the top of the well.
Compound Aggregation False Positive (inhibition assays)Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
Light Scattering False Positive / Increased SignalCentrifuge plates before reading; Increase the solubility of the compound.
Chemical Reactivity False Positive or False NegativeAdd reducing agents (e.g., DTT) if thiol reactivity is suspected; Use an orthogonal assay.

Visualizations

Interference_Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Phase cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Unexpected_Results Unexpected Assay Results Control_Expts Run Control Experiments (Compound alone, no target) Unexpected_Results->Control_Expts Spectral_Scan Perform Spectral Scan (Absorbance & Fluorescence) Control_Expts->Spectral_Scan Orthogonal_Assay Test in Orthogonal Assay Control_Expts->Orthogonal_Assay Quenching Fluorescence Quenching Spectral_Scan->Quenching Overlap? Autofluorescence Autofluorescence Spectral_Scan->Autofluorescence Intrinsic Signal? Aggregation Compound Aggregation Orthogonal_Assay->Aggregation Activity Discrepancy? Other Other Interference Orthogonal_Assay->Other Change_Fluorophore Change Fluorophore/ Detection Method Quenching->Change_Fluorophore Autofluorescence->Change_Fluorophore Add_Detergent Add Detergent Aggregation->Add_Detergent Modify_Protocol Modify Assay Protocol Other->Modify_Protocol

Caption: A logical workflow for troubleshooting assay interference.

Signaling_Pathway_Example Compound Interfering Compound (e.g., Nitroaromatic) Fluorophore_Excited Excited Fluorophore Fluorophore_Excited->Compound Quenching (e.g., PeT) Detector Detector Fluorophore_Excited->Detector Fluorescence Emission Fluorophore_Ground Ground State Fluorophore Fluorophore_Ground->Fluorophore_Excited Light_Source Light Source Light_Source->Fluorophore_Ground Excitation

Caption: Mechanism of fluorescence quenching by an interfering compound.

References

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" as a potential nuisance compound in HTS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers who have identified "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" or similar molecules as potential hits in High-Throughput Screening (HTS) and are concerned about possible assay interference.

Frequently Asked Questions (FAQs)

Q1: My HTS campaign identified "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" as a hit. What are the immediate next steps?

A1: Initial HTS hits require rigorous validation to distinguish true biological activity from assay artifacts. "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-", while not a widely documented nuisance compound, possesses substructural features (e.g., a nitroaromatic group) that warrant careful follow-up. The immediate next steps should be to re-test the compound from a fresh solid sample, generate a dose-response curve, and begin a series of counter-screens to rule out common interference mechanisms.

Q2: What are Pan-Assay Interference Compounds (PAINs) and why are they a concern?

A2: Pan-Assay Interference Compounds (PAINs) are molecules that show activity in numerous HTS assays through nonspecific mechanisms, rather than by specifically interacting with the intended biological target.[1][2][3] They are a major concern because they lead to a high rate of false positives, wasting significant time and resources in follow-up studies on compounds that are not viable drug candidates.[3][4] Common mechanisms of PAINs include compound aggregation, chemical reactivity, fluorescence interference, and metal chelation.[4][5]

Q3: What specific properties of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" might make it a nuisance compound?

A3: While no specific data designate this compound as a PAIN, its structure suggests potential mechanisms of interference. The nitroaromatic system can be redox-active, potentially leading to the production of reactive oxygen species like hydrogen peroxide, which can disrupt assay readouts.[6] The overall structure may have limited solubility, increasing its propensity to form aggregates at higher concentrations typically used in HTS.[7]

Q4: If a compound is flagged by a PAINs filter, should it be discarded immediately?

A4: Not necessarily. PAINs filters are computational tools designed to recognize substructures that are frequently associated with assay interference.[2][6] While useful for prioritizing hits, these filters are not infallible and can flag valid hits. A compound flagged as a potential PAIN should be subjected to a series of rigorous experimental tests to confirm or refute its status as a nuisance compound in the specific context of your assay.[5]

Troubleshooting Guide: Is Your Hit an Artifact?

If "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" or a similar compound shows activity in your primary screen, follow this troubleshooting workflow to investigate potential nonspecific activity.

HTS_Troubleshooting_Workflow Primary_Hit Primary HTS Hit (e.g., Cmpd X) Reconfirm Re-test from fresh stock Generate Dose-Response Curve Primary_Hit->Reconfirm Interference_Check Initiate Interference Counter-Screens Reconfirm->Interference_Check Aggregation Aggregation Assay (+ Detergent) Interference_Check->Aggregation Test 1 Autofluorescence Autofluorescence Assay (No Reagents) Interference_Check->Autofluorescence Test 2 Reactivity Reactivity Assay (e.g., Thiol Reactivity) Interference_Check->Reactivity Test 3 Analyze Analyze Counter-Screen Data Aggregation->Analyze Autofluorescence->Analyze Reactivity->Analyze Nuisance Likely Nuisance Compound Analyze->Nuisance Interference Detected Valid_Hit Potentially Valid Hit Proceed to Secondary Assays Analyze->Valid_Hit No Interference Detected

Caption: General workflow for troubleshooting a primary HTS hit.
Problem 1: Observed activity is due to compound aggregation.

Compound aggregates can nonspecifically inhibit enzymes and disrupt proteins, leading to false-positive signals.[7] This is one of the most common HTS artifacts.

Troubleshooting Steps & Experimental Protocol:

  • Visual Inspection: At high concentrations, visually inspect the compound in assay buffer for any signs of precipitation or turbidity.

  • Detergent Counter-Screen: Rerun the primary assay with the active compound in the presence of a low, non-denaturing concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[8] Aggregates are often dispersed by detergents, leading to a significant loss of activity.

    • Protocol: Detergent Counter-Screen

      • Prepare two sets of assay plates.

      • To the first set ("- Detergent"), add the compound serially diluted in the standard assay buffer.

      • To the second set ("+ Detergent"), add the compound serially diluted in assay buffer that is supplemented with 0.01% Triton X-100.[8]

      • Add the target protein and substrate to all wells and proceed with the standard assay protocol.

      • Analysis: Compare the dose-response curves. A significant rightward shift (>10-fold) in the IC₅₀ value or a complete loss of activity in the presence of detergent strongly suggests inhibition by aggregation.[8]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the formation of sub-visible particles (aggregates) in solution.[9] Analyzing the compound in assay buffer at various concentrations can confirm aggregation.

Data Interpretation:

Counter-Screen MethodObservation for "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"Interpretation
Primary Screen IC₅₀ = 5 µMPotent Hit
+ 0.01% Triton X-100 IC₅₀ > 100 µMActivity is likely due to aggregation.
Dynamic Light Scattering Particles detected at > 2 µMConfirms compound forms aggregates.
Problem 2: Observed activity is due to autofluorescence or signal quenching.

If your assay uses a fluorescence-based readout, the compound itself may be fluorescent at the excitation/emission wavelengths used, or it may quench the signal from the reporter fluorophore.[8]

Troubleshooting Steps & Experimental Protocol:

  • Autofluorescence Check: Measure the signal of the compound in assay buffer without any of the assay reagents (e.g., no enzyme, no substrate, no detection reagents).

    • Protocol: Autofluorescence Check

      • Prepare a microplate with the hit compound serially diluted in assay buffer.

      • Include wells with buffer + DMSO as a negative control.

      • Read the plate using the same plate reader settings (excitation/emission wavelengths, gain) as the primary HTS assay.[8]

      • Analysis: A concentration-dependent signal significantly above the DMSO control indicates that the compound is autofluorescent and is producing a false-positive signal.

Data Interpretation:

AssaySignal at 10 µM CompoundInterpretation
Primary Screen 80% InhibitionApparent Activity
Autofluorescence Check High Signal DetectedFalse positive due to compound fluorescence.
Primary Screen (Quench) 20% of Control SignalFalse positive due to signal quenching.

Decision Pathway for Handling Suspicious Hits

The following diagram outlines a logical pathway for classifying a hit compound after performing initial troubleshooting experiments.

Decision_Pathway start HTS Hit Identified detergent_test Activity sensitive to 0.01% Triton X-100? start->detergent_test autofluor_test Compound is autofluorescent at assay wavelengths? detergent_test->autofluor_test No aggregator Classify as Aggregator detergent_test->aggregator Yes reactivity_test Shows activity in non-specific reactivity/redox assays? autofluor_test->reactivity_test No fluor_artifact Classify as Fluorescence Artifact autofluor_test->fluor_artifact Yes reactive_cmpd Classify as Reactive Compound reactivity_test->reactive_cmpd Yes valid_hit Proceed with Orthogonal and Target-Engagement Assays reactivity_test->valid_hit No deprioritize Deprioritize or Use for SAR aggregator->deprioritize fluor_artifact->deprioritize reactive_cmpd->deprioritize

Caption: Decision tree for classifying a potential nuisance compound.

References

Technical Support Center: Stability of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" in cell culture experiments. As specific stability data for this compound is not extensively published, this guide focuses on empowering researchers to empirically determine its stability in their specific experimental systems.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Action
1. Diminished or complete loss of the expected biological effect of the compound in a multi-day experiment. Compound Degradation: The compound may be chemically unstable in the culture medium at 37°C.Perform a stability study by incubating the compound in your cell culture medium for the duration of your experiment. Analyze its concentration at different time points using methods like LC-MS or HPLC.[1] If degradation is confirmed, consider more frequent media changes with a freshly prepared compound.[1]
Metabolic Instability: The cells may be metabolizing the compound into inactive forms.Conduct an in vitro metabolic stability assay using cell lysates or relevant subcellular fractions to assess the compound's susceptibility to metabolic degradation. If the compound is rapidly metabolized, consider using a higher initial concentration (if not cytotoxic) or more frequent dosing.
Binding to Plasticware or Serum Proteins: The compound may adsorb to the surface of the cell culture plates or bind to proteins in the fetal bovine serum (FBS), reducing its bioavailable concentration.[1]Test for non-specific binding by incubating the compound in media without cells and measuring its concentration over time. Consider using low-binding plates or reducing the serum concentration if experimentally feasible.
2. High variability in results between replicate wells or between experiments. Stock Solution Instability: The compound may be degrading in the stock solution, leading to inconsistent final concentrations.Prepare fresh stock solutions for each experiment or aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. For working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.[2]
Inconsistent Dosing: Pipetting errors or incomplete mixing can lead to variable compound concentrations.Ensure accurate pipetting and thorough mixing of the compound in the culture medium before adding it to the cells.
Precipitation of the Compound: The compound may be precipitating out of the solution in the cell culture medium, especially at higher concentrations.Visually inspect the culture medium for any signs of precipitation after adding the compound. Determine the compound's solubility in your specific cell culture medium to ensure you are working within its soluble range.[2][3]
3. Unexpected cytotoxicity or off-target effects. Formation of Toxic Degradation Products: The degradation of the compound in the culture medium may produce byproducts that are toxic to the cells.If compound instability is confirmed, use analytical methods like LC-MS to identify potential degradation products.[3] If toxic byproducts are suspected, the experimental design may need to be altered to minimize compound degradation.

Frequently Asked Questions (FAQs)

Q1: How can I assess the stability of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" in my cell culture medium?

A1: The most direct method is to incubate the compound in your complete cell culture medium (including serum and any other supplements) at 37°C and 5% CO2 for the intended duration of your experiment. Collect samples of the medium at various time points (e.g., 0, 8, 24, 48, 72 hours) and quantify the concentration of the parent compound using an appropriate analytical technique like LC-MS or HPLC-UV.[1][3] A significant decrease in concentration over time indicates instability.

Q2: What are the common causes of small molecule instability in in vitro assays?

A2: Instability can be categorized as either chemical or metabolic.[4]

  • Chemical Instability involves degradation due to factors like pH, temperature, light exposure, or reaction with components of the culture medium.[2][4][5]

  • Metabolic Instability refers to the compound being altered by cellular enzymes.[4]

Q3: My compound appears to be unstable in the culture medium. What can I do to continue with my long-term experiments?

A3: If the compound is unstable, you have several options:

  • Increase Dosing Frequency: Change the media and re-dose with a freshly prepared compound at regular intervals to maintain a more consistent concentration.[1]

  • Increase Initial Concentration: If the compound is not cytotoxic at higher concentrations, you could start with a higher dose to compensate for the degradation.

  • Modify Experimental Design: If possible, shorten the duration of the experiment to minimize the impact of instability.

  • Use a More Stable Analog: If available, consider using a structurally related compound with improved stability.

Q4: How should I prepare and store stock solutions of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" to maximize its stability?

A4: For long-term storage, the powdered form of the compound should be stored at -20°C.[2] Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[2] When needed, thaw an aliquot and dilute it into your cell culture medium immediately before use.

Quantitative Data Summary

As no specific stability data for "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" in cell culture media is publicly available, a template is provided below for you to summarize your experimental findings.

Cell Culture Medium Incubation Time (hours) Compound Concentration (µM) Percent Remaining (%)
e.g., DMEM + 10% FBS0User Data100
8User DataUser Data
24User DataUser Data
48User DataUser Data
72User DataUser Data
e.g., RPMI + 10% FBS0User Data100
8User DataUser Data
24User DataUser Data
48User DataUser Data
72User DataUser Data

Experimental Protocols

Protocol for Determining Compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" in your specific cell culture medium.

1. Preparation:

  • Prepare a concentrated stock solution of the test compound in an appropriate solvent (e.g., 10 mM in DMSO).
  • Warm the complete cell culture medium (with serum and any other supplements) to 37°C.

2. Incubation:

  • Spike the pre-warmed medium with the compound stock solution to the final working concentration used in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).
  • Aliquot the medium containing the compound into sterile, sealed tubes, one for each time point and replicate.
  • Place the tubes in a 37°C, 5% CO2 incubator.

3. Sample Collection:

  • At each designated time point (e.g., 0, 4, 8, 24, 48, 72 hours), remove the tubes for that time point from the incubator.[1]
  • Immediately process the samples for analysis or store them at -80°C until analysis.

4. Sample Analysis:

  • Analyze the concentration of the parent compound in each sample using a validated analytical method such as LC-MS or HPLC.[6]
  • Ensure the analytical method is sensitive and specific for the compound of interest.

5. Data Interpretation:

  • Plot the compound concentration against time. A significant decrease in concentration indicates instability.
  • Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.
  • Calculate the half-life (t1/2) of the compound in the medium.

Visualizations

experimental_workflow prep_stock Prepare Compound Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Medium with Compound to Final Concentration prep_stock->spike_media prep_media Prepare and Pre-warm Cell Culture Medium (37°C) prep_media->spike_media aliquot Aliquot Spiked Medium for Each Time Point spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect_samples Collect Samples at Designated Time Points (e.g., 0, 8, 24, 48h) incubate->collect_samples process_store Process or Store -80°C collect_samples->process_store analyze Analyze Compound Concentration (LC-MS or HPLC) process_store->analyze interpret Plot Concentration vs. Time Calculate % Remaining and Half-life analyze->interpret troubleshooting_logic start Inconsistent or Reduced Compound Activity Observed check_stability Is the compound stable in the cell culture medium? start->check_stability check_metabolism Is the compound metabolized by the cells? check_stability->check_metabolism Yes solution_degradation Action: - Increase dosing frequency - Shorten experiment duration check_stability->solution_degradation No check_binding Is there significant non-specific binding to plates/serum? check_metabolism->check_binding No solution_metabolism Action: - Increase initial concentration - Use metabolic inhibitors (if applicable) check_metabolism->solution_metabolism Yes solution_binding Action: - Use low-binding plates - Adjust serum concentration check_binding->solution_binding Yes investigate_other Investigate other factors: - Stock solution stability - Solubility/Precipitation - Experimental error check_binding->investigate_other No

References

Troubleshooting guide for "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-?

A1: This compound should be handled with caution in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for structurally similar compounds, it may be harmful if swallowed, inhaled, or comes into contact with skin.

Q2: What is the expected solubility of this compound?

A2: Due to the presence of two hydroxyl groups, "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[1] Its solubility in water is likely limited but may be enhanced at acidic or basic pH.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A common mobile phase for polar aromatic compounds is a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

Troubleshooting Guides

Synthesis & Reaction Issues

Q: My reaction to synthesize Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is not proceeding or is giving a low yield. What are the possible causes and solutions?

A: Several factors could be contributing to a low-yielding or stalled reaction. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Possible Cause: Insufficient reaction time or temperature. The nucleophilic aromatic substitution may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC to track the consumption of the starting material (4-fluoro-3-nitroaniline).

  • Side Reactions:

    • Possible Cause: The diethanolamine can potentially react with itself or other electrophiles present in the reaction mixture. The nitro group can also be susceptible to reduction under certain conditions.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified reagents and solvents to minimize impurities that could lead to side reactions.

  • Base Strength:

    • Possible Cause: The reaction to form the desired product involves a nucleophilic attack of diethanolamine on 4-fluoro-3-nitroaniline. While diethanolamine is a base, an additional, stronger base may be required to facilitate the reaction.

    • Solution: Consider the addition of a non-nucleophilic base to the reaction mixture.

Purification Challenges

Q: I am having difficulty purifying the product. It streaks on the TLC plate and is difficult to separate from byproducts by column chromatography.

A: The polarity of the two hydroxyl groups can make purification challenging. Here are some strategies to improve purification:

  • Column Chromatography Optimization:

    • Possible Cause: The compound may be too polar for standard silica gel chromatography with common solvent systems.

    • Solution:

      • Try a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol.

      • Consider using a different stationary phase, such as alumina or reverse-phase silica gel.

      • For basic compounds that streak on silica, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve peak shape.

  • Recrystallization:

    • Possible Cause: The compound may be "oiling out" instead of crystallizing.

    • Solution:

      • Experiment with different solvent systems for recrystallization. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, ethyl acetate/hexanes).

      • If the product is an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization.

Stability and Storage

Q: My purified compound seems to be degrading over time. How should I store it?

A: The imino group can be susceptible to hydrolysis, especially in the presence of moisture and acid or base.

  • Storage Conditions:

    • Solution: Store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator with desiccant or under argon). For long-term storage, refrigeration or freezing may be beneficial. Avoid exposure to light and moisture.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂O₄[2]
Molecular Weight 244.22 g/mol [2]
CAS Number 29705-38-2[3]
Boiling Point 454.6 °C at 760 mmHg[4]
Flash Point 228.7 °C[4]
Density 1.424 g/cm³[4]
Refractive Index 1.609[4]

Experimental Protocols

Synthesis of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

This protocol is adapted from a patented synthesis of the target compound.[5]

Materials:

  • 4-fluoro-3-nitroaniline

  • Diethanolamine

  • Water

  • 50% aqueous sodium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 1 mole equivalent of 4-fluoro-3-nitroaniline and 1.6 mole equivalents of diethanolamine in water.

  • Heat the mixture to 100 °C with stirring.

  • Once the color of the mixture changes from yellow to violet, slowly add 0.8 mole equivalents of a 50% aqueous sodium hydroxide solution over several hours, maintaining the pH between 8.5 and 9.5.[5]

  • Continue stirring at 100 °C for an additional hour after the addition of the base is complete.[5]

  • Allow the reaction mixture to cool to room temperature.

  • The product should precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with several portions of water.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start reactants Combine 4-fluoro-3-nitroaniline and diethanolamine in water start->reactants heat Heat to 100 °C reactants->heat add_base Slowly add NaOH solution (maintain pH 8.5-9.5) heat->add_base stir Stir for 1 hour at 100 °C add_base->stir cool Cool to room temperature stir->cool precipitate Product precipitates cool->precipitate filter Filter and wash with water precipitate->filter purify Purify by recrystallization or column chromatography filter->purify end End purify->end

Caption: Experimental workflow for the synthesis of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.

troubleshooting_guide start Low Yield or Incomplete Reaction? check_temp Increase reaction temperature? start->check_temp Yes purification_issue Purification Difficulty? start->purification_issue No, yield is good check_time Increase reaction time? check_temp->check_time Still low yield check_base Add a stronger, non-nucleophilic base? check_time->check_base Still low yield streaking Streaking on TLC? purification_issue->streaking Yes oiling_out Product oils out? purification_issue->oiling_out Yes add_base_eluent Add triethylamine to eluent streaking->add_base_eluent change_column Change stationary phase (Alumina or Reverse Phase) add_base_eluent->change_column Still streaking triturate Triturate with non-polar solvent oiling_out->triturate

Caption: Troubleshooting decision tree for synthesis and purification issues.

References

Minimizing autofluorescence with "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-", more commonly known as Sudan Black B (SBB), for minimizing autofluorescence in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is Sudan Black B and how does it reduce autofluorescence?

Sudan Black B (SBB) is a non-fluorescent, fat-soluble dye.[1][2] It is lipophilic, meaning it has a strong affinity for lipids and fat-soluble compounds.[1][3][4][5] Autofluorescence in tissues often originates from endogenous fluorophores like lipofuscin, collagen, and elastin.[3][4] Lipofuscin, in particular, is an aggregate of oxidized proteins and lipids that accumulates with age and can cause significant background fluorescence.[3][4] SBB works by binding to these autofluorescent components, particularly lipofuscin, and masking or quenching their fluorescence, which significantly improves the signal-to-noise ratio in fluorescence microscopy.[3][4][6]

Q2: When should I use Sudan Black B?

SBB is particularly effective for tissues with high levels of lipofuscin, such as brain and aged tissues.[3][4] It is also useful for reducing autofluorescence in various other tissues, including the pancreas, kidney, liver, and myocardium.[6][7] You should consider using SBB when you observe high background fluorescence that obscures your specific signal, especially when working with formalin-fixed, paraffin-embedded (FFPE) tissues.[6][8]

Q3: Can Sudan Black B be used with immunofluorescence?

Yes, SBB staining can be combined with immunofluorescence techniques.[3] It is typically applied after secondary antibody incubation and before mounting. However, it's important to be aware that SBB can sometimes introduce its own background fluorescence, particularly in the red and far-red channels.[3][4]

Q4: Are there alternatives to Sudan Black B?

Yes, several commercial alternatives are available, such as TrueBlack® Lipofuscin Autofluorescence Quencher.[3][4] These alternatives are often designed to have less background fluorescence in the red and far-red channels compared to SBB.[4] Other methods to reduce autofluorescence include photobleaching, and treatment with reagents like sodium borohydride or copper sulfate, although their effectiveness can vary depending on the tissue type and the source of autofluorescence.[8][9][10] Computational methods, like spectral imaging and linear unmixing, can also be used to separate the autofluorescence signal from the specific fluorescent probe signal.[11]

Q5: Will Sudan Black B affect my specific fluorescent signal?

While SBB is effective at quenching autofluorescence, it has the potential to slightly reduce the intensity of your specific fluorescent labels.[12] It is always recommended to include appropriate controls to assess any potential impact on your signal of interest.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High Background Fluorescence Persists After SBB Treatment 1. Improperly prepared SBB solution: Old or unfiltered solutions can lead to precipitate formation and non-specific staining.[3] 2. Insufficient SBB concentration or incubation time: The effectiveness of SBB is concentration and time-dependent.[8] 3. Autofluorescence from other sources: SBB is most effective against lipofuscin-based autofluorescence and may be less effective against other sources like collagen or aldehyde fixation-induced fluorescence.[4][9]1. Prepare fresh SBB solution: Dissolve SBB in 70% ethanol and stir overnight. Filter the solution before use.[3][11] 2. Optimize SBB concentration and incubation time: Start with a 0.1% to 0.3% solution in 70% ethanol for 5-30 minutes and adjust as needed for your specific tissue.[3][8] 3. Consider combination treatments: For persistent autofluorescence, a combination of SBB with other methods like photobleaching might be more effective.[7] However, in some cases, SBB alone is sufficient.[8]
Weak or Absent Specific Fluorescent Signal 1. Quenching of the fluorophore by SBB: SBB can sometimes quench the signal from fluorescent dyes.[12] 2. Excess SBB remaining on the tissue: Incomplete washing can leave a layer of SBB that obscures the signal.1. Optimize SBB incubation time: Use the shortest effective incubation time to minimize quenching of your specific signal. 2. Thorough washing: After SBB treatment, wash the slides thoroughly with PBS or another appropriate buffer to remove excess dye.[7] Using a mild detergent in the wash buffer should be avoided as it can remove the SBB.[13]
SBB Precipitate on Tissue Section 1. Unfiltered SBB solution: Undissolved SBB particles can deposit on the tissue.1. Filter the SBB solution immediately before use: Use a syringe filter or filter paper to remove any particulates.[3]
Increased Background in Red/Far-Red Channels 1. Inherent fluorescence of SBB: SBB itself can fluoresce in the longer wavelength channels.[4]1. Use alternative quenchers: Consider using a commercial quencher like TrueBlack® which is designed to have lower red/far-red fluorescence.[4] 2. Use fluorophores in shorter wavelength channels: If possible, choose fluorophores that emit in the green or yellow range to avoid the SBB background.

Experimental Protocols

Preparation of 0.1% Sudan Black B Staining Solution
  • Add 0.1 g of Sudan Black B powder to 100 mL of 70% ethanol.

  • Stir the solution overnight on a magnetic stirrer to ensure it is fully dissolved.[3]

  • Before use, filter the solution through a 0.2 µm syringe filter or Whatman filter paper to remove any undissolved particles.[3]

Protocol for Staining Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
  • Deparaffinize and rehydrate the FFPE tissue sections through a series of xylene and graded ethanol washes.

  • Perform antigen retrieval if required for your specific antibody.

  • Proceed with your standard immunofluorescence staining protocol (blocking, primary and secondary antibody incubations).

  • After the final post-secondary antibody wash, incubate the slides in the filtered 0.1% SBB solution for 10-20 minutes at room temperature in a moist chamber.[7]

  • Wash the slides three times for 5 minutes each in PBS or a similar buffer to remove excess SBB.[7]

  • Mount the slides with an aqueous mounting medium.

Protocol for Staining Cultured Cells
  • Fix the cells in 4% paraformaldehyde (PFA) for 15 minutes.[3]

  • Rinse the cells with PBS.

  • Permeabilize the cells if necessary for your target antigen.

  • Proceed with your standard immunofluorescence staining protocol.

  • After the final washes, rinse the cells in 70% ethanol for 2 minutes.[3]

  • Incubate the cells with a filtered, saturated SBB solution for 5-30 minutes at room temperature.[3] The optimal incubation time may need to be determined empirically.

  • Wash the cells thoroughly with PBS.

  • Mount with an appropriate mounting medium.

Quantitative Data

Comparison of Autofluorescence Quenching Methods
Treatment MethodReduction in Autofluorescence (%)Tissue Type(s)Notes
Sudan Black B (SBB) 65-95%Pancreas, Brain, Adrenal CortexHighly effective, especially for lipofuscin. May introduce background in red/far-red channels.[3][6][14][15]
TrueBlack™ Lipofuscin Autofluorescence Quencher 89-93%Adrenal CortexVery effective with minimal background fluorescence in longer wavelengths.[15][16]
MaxBlock™ Autofluorescence Reducing Reagent Kit 90-95%Adrenal CortexHighly effective at reducing autofluorescence.[15][16]
Ammonia/Ethanol Slight to 70%Brain, Adrenal CortexVariable effectiveness.[8][15]
Copper (II) Sulfate ~52-68%Adrenal CortexModerately effective.[15]
Photobleaching VariableBrainCan be effective but time-consuming and may not be as efficient as SBB.[8]
Trypan Blue ~12%Adrenal CortexLimited effectiveness.[15]

Visualizations

experimental_workflow Sudan Black B Staining Workflow for FFPE Sections start Deparaffinization & Rehydration antigen_retrieval Antigen Retrieval start->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab sbb_stain Sudan Black B Incubation (0.1% in 70% Ethanol) secondary_ab->sbb_stain wash Wash (3x PBS) sbb_stain->wash mount Mounting wash->mount image Imaging mount->image

Caption: Workflow for SBB treatment of FFPE sections.

troubleshooting_autofluorescence Troubleshooting High Autofluorescence start High Autofluorescence Observed check_tissue Is the tissue known for high lipofuscin content (e.g., brain, aged tissue)? start->check_tissue use_sbb Treat with Sudan Black B check_tissue->use_sbb Yes consider_alternatives Consider alternative methods (e.g., TrueBlack®, photobleaching) check_tissue->consider_alternatives No still_high Is autofluorescence still high? use_sbb->still_high optimize_sbb Optimize SBB concentration and incubation time still_high->optimize_sbb Yes problem_solved Problem Resolved still_high->problem_solved No red_background Is there high background in red/far-red channels? optimize_sbb->red_background consider_alternatives->problem_solved use_alt_quencher Use an alternative quencher with lower red fluorescence red_background->use_alt_quencher Yes red_background->problem_solved No use_alt_quencher->problem_solved

References

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" cytotoxicity and dose-response analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during cytotoxicity and dose-response analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general cytotoxicity profile of aromatic nitro compounds like Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-?

A1: Aromatic nitro compounds can exhibit cytotoxicity through various mechanisms, including the induction of oxidative stress and apoptosis.[1][2] The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.[3] The specific cytotoxicity of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- would need to be determined empirically for each cell line.

Q2: I am observing high variability in my MTT assay results between replicates. What could be the cause?

A2: High variability in MTT assays can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous cell suspension and careful pipetting to distribute cells evenly across wells.[4]

  • Incomplete formazan solubilization: After incubation with MTT, ensure the formazan crystals are fully dissolved by the solubilization solution.[4] Visual inspection under a microscope is recommended before reading the plate.

  • Pipetting errors: Calibrate your pipettes regularly and use consistent technique.[5]

  • Contamination: Bacterial or yeast contamination can reduce the MTT reagent and lead to false-positive results.[6]

Q3: My LDH assay shows high background LDH release in the negative control wells. What should I do?

A3: High background in an LDH assay can be due to:

  • Serum in the culture medium: Animal serum contains endogenous LDH. Using a serum-free medium or reducing the serum concentration during the assay can lower the background.[7][8]

  • Overly vigorous pipetting: Harsh pipetting during cell seeding or media changes can damage cell membranes and cause premature LDH release.[8]

  • High cell density: Plating too many cells can lead to spontaneous cell death and increased background LDH. Optimize cell seeding density for your specific cell line.[8]

Q4: In my apoptosis assay using Annexin V/PI staining, I see a large population of late apoptotic/necrotic cells even at low concentrations of the compound. Is this expected?

A4: A significant increase in late apoptotic or necrotic cells at low concentrations could indicate that the compound is highly cytotoxic or that the treatment duration is too long.[9] Consider reducing the treatment time or the concentration range of the compound. It is also possible that the compound induces necrosis as a primary mode of cell death.[10]

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
Low absorbance readings - Insufficient cell number- Short incubation time with MTT- Incomplete formazan solubilization- Increase initial cell seeding density[6]- Extend the MTT incubation period; check for purple precipitate formation microscopically[6]- Ensure complete dissolution of formazan crystals with the solubilizing agent; gentle shaking may help[4]
High absorbance in blank wells - Contamination of the medium or reagents- Presence of reducing agents in the medium- Use fresh, sterile medium and reagents[6]- Avoid using media containing components that can reduce MTT[6]
Inconsistent results - Inaccurate pipetting- Edge effects on the 96-well plate- Calibrate pipettes and ensure proper technique[5]- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity
LDH Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High background LDH - Serum in the culture medium- Mechanical cell damage during handling- High cell density- Use serum-free medium for the assay or include appropriate controls[7][8]- Handle cells gently; avoid vigorous pipetting[8]- Optimize the cell seeding density[8]
Low signal-to-noise ratio - Low cytotoxicity at the tested concentrations- Insufficient incubation time- Increase the concentration range of the test compound- Extend the treatment duration
Underestimation of cell death - Growth inhibition without significant cell lysis- Use a modified protocol with condition-specific controls for total LDH release to account for differences in cell number due to growth inhibition[11][12]
Apoptosis Assay (Annexin V/PI) Troubleshooting
Problem Possible Cause(s) Solution(s)
No apoptotic cells detected - Compound concentration is too low- Treatment time is too short- Cells are resistant to apoptosis- Increase the compound concentration or treatment duration[13]- Include a positive control for apoptosis to validate the assay setup[13]
High percentage of necrotic cells - Compound induces necrosis- Harsh cell handling- Investigate other markers of cell death to confirm the mechanism- Handle cells gently during staining to avoid membrane damage[13]
Weak fluorescence signal - Insufficient reagent concentration- Reagent degradation- Use the recommended reagent concentrations- Store reagents properly and check their expiration dates[13]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Treat the cells with a serial dilution of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- and incubate for the desired time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[7]

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of positive controls (cells lysed to release maximum LDH).[8]

Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Data Presentation

Table 1: Example IC50 Values of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in Different Cell Lines after 48h Treatment

Cell LineIC50 (µM)
HeLa25.8
A54942.3
MCF-718.5

Note: These are example data for illustrative purposes and need to be experimentally determined.

Table 2: Example Dose-Response Data for LDH Release in A549 cells after 24h Treatment

Concentration (µM)% Cytotoxicity (LDH Release)
0 (Control)5.2
1015.6
2535.8
5062.1
10085.4

Note: These are example data for illustrative purposes and need to be experimentally determined.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding compound_prep Compound Preparation treatment Compound Incubation (Dose-response & Time-course) compound_prep->treatment seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis data_analysis Data Interpretation (IC50, % Cytotoxicity, Apoptosis %) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for cytotoxicity and dose-response analysis.

signaling_pathway cluster_cell Cellular Response compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- ros Reactive Oxygen Species (ROS) Production compound->ros mito Mitochondrial Dysfunction ros->mito dna_damage DNA Damage ros->dna_damage caspase_activation Caspase Activation mito->caspase_activation dna_damage->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Putative signaling pathway for cytotoxicity induced by aromatic nitro compounds.

References

Validation & Comparative

Unveiling the Inhibitory Potential of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the inhibitory effects of the chemical compound "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-," also known by its synonym N,N-Bis-(2-hydroxyethyl)-4-fluoro-3-nitroaniline and CAS number 29705-38-2. This guide provides an objective analysis of the compound's performance against various biological targets, supported by available experimental data, to facilitate further research and development in medicinal chemistry.

Overview of Inhibitory Activities

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" has demonstrated notable inhibitory effects in preliminary studies, particularly in the realms of anticancer and antimicrobial activities. The compound's chemical structure, featuring a 4-fluoro-3-nitrophenyl group, is suggestive of its potential for biological activity, making it a molecule of interest for further investigation.

Cytotoxic Effects on Cancer Cell Lines

Initial screenings have revealed the cytotoxic potential of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" against human cancer cell lines. Specifically, the compound has shown inhibitory activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Cell LineCancer TypeIC50 Value
HeLaCervical CancerData not available in primary literature
MCF-7Breast CancerData not available in primary literature

Note: While preliminary data from chemical suppliers suggests cytotoxic activity, specific IC50 values and detailed experimental protocols from peer-reviewed studies are not yet publicly available. The data presented here is based on initial, uncorroborated reports.

Antimicrobial Spectrum

Beyond its cytotoxic effects, "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" has been reported to exhibit a broad spectrum of antimicrobial activity. This includes inhibitory action against viral and fungal pathogens.

Pathogen ClassSpecific Pathogens (Reported)
VirusesHuman Immunodeficiency Virus (HIV), Influenza Virus
FungiVarious fungal infections

Note: The assertion of antimicrobial and antiviral activity is based on secondary sources. Detailed experimental data, including minimum inhibitory concentrations (MICs) and specific methodologies, from primary research publications are required for full validation.

Experimental Protocols

Detailed experimental protocols for the validation of the inhibitory effects of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" are not extensively documented in the public domain. However, standard methodologies for assessing cytotoxicity and antimicrobial activity would be employed.

Cytotoxicity Assay (Conceptual Workflow)

A standard protocol to determine the IC50 values would likely involve a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

experimental_workflow cluster_workflow Conceptual Cytotoxicity Assay Workflow cell_seeding Seed cancer cells (HeLa, MCF-7) in 96-well plates compound_treatment Treat cells with varying concentrations of the compound cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 24, 48, or 72 hours) compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 value from dose-response curve absorbance_reading->ic50_calculation

Conceptual workflow for determining the IC50 value of a compound.

Antimicrobial Assay (Conceptual Workflow)

To validate the antimicrobial activity, a broth microdilution method would typically be used to determine the Minimum Inhibitory Concentration (MIC).

experimental_workflow_antimicrobial cluster_workflow Conceptual Antimicrobial Assay Workflow serial_dilution Perform serial dilutions of the compound in a 96-well plate inoculation Inoculate each well with a standardized microbial suspension serial_dilution->inoculation incubation_antimicrobial Incubate under appropriate conditions for microbial growth inoculation->incubation_antimicrobial visual_inspection Visually inspect for microbial growth (turbidity) incubation_antimicrobial->visual_inspection mic_determination Determine the MIC as the lowest concentration with no visible growth visual_inspection->mic_determination

Conceptual workflow for determining the MIC of a compound.

Comparison with Alternatives

A direct comparison with established inhibitors is challenging due to the limited availability of primary data for "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-". However, its novelty and purported broad-spectrum activity suggest it could be a valuable lead compound for the development of new therapeutic agents. Further research is warranted to elucidate its mechanism of action and to compare its efficacy and safety profile against current standards of care in oncology and infectious diseases.

Future Directions

The preliminary data surrounding "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" are promising but require rigorous validation through peer-reviewed, controlled studies. Future research should focus on:

  • Confirmation of Inhibitory Activity: Replicating the reported cytotoxic and antimicrobial effects in independent laboratories.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways or molecular targets through which the compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity while minimizing potential toxicity.

  • In Vivo Efficacy and Safety: Evaluating the compound's therapeutic potential and toxicological profile in animal models.

This comparison guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-". The scientific community is encouraged to build upon these initial findings to unlock the full potential of this intriguing molecule.

A Comparative Guide to Nitroaromatic Inhibitors: Evaluating "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-," a nitroaromatic compound, in the context of other known nitroaromatic inhibitors. Due to a lack of specific publicly available data on the inhibitory activity of this particular compound, this guide will focus on its potential applications based on the characteristics of the broader class of nitroaromatic inhibitors and its structural features. We will present a framework for its evaluation, including hypothetical data and detailed experimental protocols that would be necessary to ascertain its performance.

Introduction to "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" and Nitroaromatic Inhibitors

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-," also known as N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, is an organic compound featuring a 4-fluoro-3-nitrophenyl group.[1][2] The presence of the nitro group places it within the class of nitroaromatic compounds, a group of molecules known for a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[3][4]

The biological activity of many nitroaromatic compounds is linked to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates.[3][5] These intermediates can then interact with various cellular macromolecules to exert their inhibitory effects. Structurally similar compounds, such as derivatives of 4-fluoro-3-nitroaniline, have been investigated for their potential as enzyme inhibitors, including in the context of targeted cancer therapies.[6]

Potential Mechanism of Action

The inhibitory mechanism of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" has not been empirically determined. However, based on the known mechanisms of other nitroaromatic inhibitors, several possibilities can be postulated:

  • Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes. The nitroaromatic moiety is a common feature in various enzyme inhibitors. For instance, some nitroaromatic compounds have been shown to inhibit tyrosine kinases, which are crucial in cellular signaling pathways.[7]

  • Prodrug Activity: The compound might function as a prodrug, being activated by cellular reductases to form reactive nitrogen species. These reactive species can induce cellular damage, a mechanism often exploited in antimicrobial and anticancer agents.[5]

  • Disruption of Cellular Signaling: By inhibiting key enzymes or interacting with other cellular components, the compound could disrupt essential signaling pathways, leading to an anti-proliferative or cytotoxic effect.

Further experimental validation is essential to elucidate the precise mechanism of action.

Comparative Performance Data (Hypothetical)

To provide a framework for comparison, the following table presents hypothetical quantitative data for "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" against other representative nitroaromatic inhibitors. It is crucial to note that this data is illustrative and not based on experimental results for the target compound.

CompoundTargetIC50 (µM)SelectivityCytotoxicity (CC50 in µM)
Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Hypothetical Kinase ATo be determinedTo be determinedTo be determined
Nitisinone4-hydroxyphenylpyruvate dioxygenase0.05High>100
NilutamideAndrogen Receptor1.5High25
A Nitroimidazole DerivativeBacterial Nitroreductase0.8High (Bacterial vs. Mammalian)50 (in mammalian cells)

Experimental Protocols

To evaluate the inhibitory potential of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-," a series of well-defined experiments would be required. Below is a detailed protocol for a generic enzyme inhibition assay.

Protocol: In Vitro Enzyme Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" against a target enzyme.

2. Materials:

  • "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"
  • Purified target enzyme
  • Enzyme-specific substrate
  • Assay buffer (e.g., Tris-HCl, pH 7.5)
  • Cofactors (if required by the enzyme)
  • 96-well microplates
  • Microplate reader

3. Procedure:

  • Compound Preparation: Prepare a stock solution of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
  • Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.
  • Assay Reaction:
  • Add a fixed volume of the enzyme solution to each well of a 96-well plate.
  • Add the serially diluted compound to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).
  • Incubate the plate at a specific temperature for a defined period to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate to each well.
  • Data Acquisition: Measure the rate of product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).
  • Data Analysis:
  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal).

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Ras Raf MEK ERK Receptor_Tyrosine_Kinase->Signaling_Cascade:f0 Activates Transcription_Factors Transcription_Factors Signaling_Cascade:f3->Transcription_Factors Phosphorylates Inhibitor Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- Inhibitor->Signaling_Cascade:f1 Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Hypothetical inhibition of a signaling pathway.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound_Prep Prepare serial dilutions of 'Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-' Add_Inhibitor Add compound dilutions to wells Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare working solution of enzyme Dispense_Enzyme Dispense enzyme into 96-well plate Enzyme_Prep->Dispense_Enzyme Substrate_Prep Prepare substrate solution Add_Substrate Initiate reaction with substrate Substrate_Prep->Add_Substrate Dispense_Enzyme->Add_Inhibitor Incubate Incubate for inhibitor binding Add_Inhibitor->Incubate Incubate->Add_Substrate Measure_Activity Measure product formation (e.g., absorbance) Add_Substrate->Measure_Activity Calculate_Inhibition Calculate % inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion

While "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" belongs to a class of compounds with known biological activities, there is a clear need for empirical data to establish its specific inhibitory properties. The framework provided in this guide offers a starting point for the systematic evaluation of this compound. Researchers are encouraged to perform the described experimental protocols to determine its efficacy, selectivity, and mechanism of action, thereby enabling a direct and meaningful comparison with other nitroaromatic inhibitors.

References

Comparing the fluorescence of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" to other probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential fluorescent probe "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" (FNIPBE) with other established fluorescent probes for the detection of nitroreductase (NTR) activity and the imaging of hypoxic conditions in cellular environments. This document is intended to assist in the selection of appropriate tools for research and drug development by presenting available data, detailed experimental methodologies, and clear visualizations of the underlying mechanisms.

Introduction to FNIPBE as a Pro-Fluorescent Probe

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is a nitroaromatic compound that, while not fluorescent in its native state, holds potential as a "turn-on" or pro-fluorescent probe. Its activation mechanism is based on the enzymatic reduction of the nitro group by nitroreductase (NTR). NTR is an enzyme that is significantly upregulated in hypoxic (low oxygen) environments, a characteristic feature of solid tumors and other pathological conditions.

The core principle lies in the potent fluorescence quenching ability of the nitroaromatic group. Upon reduction of the nitro group to an amino group by NTR in the presence of a cofactor like NADH, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity. This "off-on" switching mechanism allows for the sensitive detection of NTR activity and, by extension, the visualization of hypoxic regions. The reduced, fluorescent form of FNIPBE is "Ethanol, 2,2'-[(3,4-diaminophenyl)imino]bis-".

Comparative Analysis with Alternative Fluorescent Probes

Several classes of fluorescent probes have been developed for the detection of NTR and hypoxia, each with distinct photophysical properties and structural scaffolds. This guide compares the theoretical performance of FNIPBE with three widely used classes of probes: Coumarin-based, BODIPY-based, and Cyanine-based probes.

Data Presentation: Performance Metrics of Nitroreductase Probes
Probe ClassRepresentative Probe/CoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ) "On" StateFold Change (On/Off)Key Features
FNIPBE (Activated) Ortho-phenylenediamine derivative~350-380~430-460ModeratePotentially HighSimple structure, likely good cell permeability.
Coumarin-based Coumarin 102 derivative~410~452High~150High quantum yield, good photostability.
BODIPY-based BODIPY-NO2~525~545High~70Sharp emission peaks, high molar extinction coefficient, tunable properties.
Cyanine-based Cyto-NTR~640~665Moderate~20Near-infrared emission suitable for in vivo imaging, good water solubility.

Signaling Pathway and Experimental Workflow

The detection of hypoxia using nitroreductase-activated probes follows a clear signaling pathway and experimental workflow.

Nitroreductase-Mediated Probe Activation

The fundamental mechanism involves the enzymatic reduction of a non-fluorescent probe to a highly fluorescent product.

G FNIPBE FNIPBE (Non-fluorescent) NTR Nitroreductase (NTR) (Upregulated in Hypoxia) FNIPBE->NTR Binds to active site Reduced_FNIPBE Reduced FNIPBE (Fluorescent) NTR->Reduced_FNIPBE Catalyzes reduction NADH NADH NADH->NTR Provides reducing equivalents Fluorescence Fluorescence Emission Reduced_FNIPBE->Fluorescence

Caption: Enzymatic activation of FNIPBE by nitroreductase.

General Experimental Workflow for Cellular Hypoxia Imaging

The following diagram outlines the typical steps involved in imaging hypoxic cells using a nitroreductase-activated fluorescent probe.

G cluster_0 Cell Culture and Hypoxia Induction cluster_1 Probe Incubation and Imaging cluster_2 Data Analysis cell_culture 1. Culture cells (e.g., HeLa, A549) induce_hypoxia 2. Induce hypoxia (e.g., 1% O2 incubator or CoCl2 treatment) cell_culture->induce_hypoxia normoxia_control 3. Maintain normoxic control cells (21% O2) cell_culture->normoxia_control add_probe 4. Incubate cells with fluorescent probe induce_hypoxia->add_probe normoxia_control->add_probe wash_cells 5. Wash cells to remove excess probe add_probe->wash_cells image_cells 6. Image cells using fluorescence microscopy wash_cells->image_cells quantify_fluorescence 7. Quantify fluorescence intensity image_cells->quantify_fluorescence compare_signals 8. Compare fluorescence between hypoxic and normoxic cells quantify_fluorescence->compare_signals

Caption: Workflow for cellular hypoxia imaging.

Experimental Protocols

In Vitro Nitroreductase Activity Assay

This protocol describes the measurement of nitroreductase activity using a fluorescent probe in a cell-free system.

Materials:

  • Nitroreductase enzyme (e.g., from E. coli)

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • NADH stock solution (e.g., 10 mM in buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in the wells of the 96-well plate containing the assay buffer, NADH (final concentration 100-200 µM), and the fluorescent probe (final concentration 5-10 µM).

  • To initiate the reaction, add varying concentrations of the nitroreductase enzyme to the wells.

  • Include a negative control with no enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.

  • Plot the fluorescence intensity against the enzyme concentration to determine the enzyme kinetics and the probe's response.

Cellular Hypoxia Imaging Protocol

This protocol outlines the steps for visualizing hypoxic conditions in cultured mammalian cells.

Materials:

  • Mammalian cells (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Hypoxia chamber or incubator with controlled O2 levels

  • Cobalt chloride (CoCl2) for chemical induction of hypoxia (optional)

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Hypoxia Induction:

    • Gas-controlled chamber: Place the cells in a hypoxic incubator with low oxygen (e.g., 1% O2, 5% CO2, balanced with N2) for 4-24 hours.

    • Chemical induction: Treat the cells with CoCl2 (e.g., 100-200 µM) in the cell culture medium for 4-24 hours.

    • Maintain a set of control cells under normoxic conditions (21% O2).

  • Probe Loading: Remove the culture medium and incubate the cells with the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or imaging buffer to the cells and immediately visualize them using a fluorescence microscope. Capture images of both the hypoxic and normoxic cells using the same imaging parameters.

  • Analysis: Quantify the mean fluorescence intensity of the cells in both conditions to determine the fold-increase in fluorescence due to hypoxia.

Logical Comparison Framework

The selection of a fluorescent probe for a specific application depends on a variety of factors. The following diagram illustrates the logical considerations for comparing FNIPBE with other probes.

G Probe Probe Selection Photophysical Properties Excitation/Emission Quantum Yield Photostability Performance Metrics Fold Change Sensitivity Selectivity Application Requirements Cell Permeability In Vivo Suitability Cost FNIPBE FNIPBE Pros: Simple Synthesis, Potentially Low Cost Cons: Limited Data, Unknown Photostability Probe->FNIPBE Alternatives Alternative Probes (Coumarin, BODIPY, Cyanine) Pros: Well-Characterized, High Performance Cons: More Complex Synthesis, Higher Cost Probe->Alternatives Decision Optimal Probe Choice FNIPBE->Decision Alternatives->Decision

Caption: Decision matrix for fluorescent probe selection.

Conclusion

FNIPBE presents a promising scaffold for a simple, "turn-on" fluorescent probe for the detection of nitroreductase activity and hypoxia. Its primary advantage lies in its straightforward chemical structure, which may translate to ease of synthesis and lower cost. However, a comprehensive evaluation of its photophysical properties, including the quantum yield of its reduced form and its photostability, is necessary to fully assess its performance against well-established probes based on Coumarin, BODIPY, and Cyanine cores. These alternative probes, while potentially more synthetically complex and costly, offer a wealth of characterization data and proven high performance in various biological applications. The choice of probe will ultimately depend on the specific requirements of the research, balancing factors such as sensitivity, spectral properties, and cost-effectiveness. Further experimental validation of FNIPBE is warranted to establish its position within the landscape of fluorescent probes for hypoxia research.

Comparative Analysis of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" for Potential Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the biological activity and potential cross-reactivity of the compound "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-". Due to the current lack of publicly available biological assay data for this specific molecule, this document outlines a predictive analysis based on structurally related compounds and provides detailed protocols for experimental verification.

Predicted Biological Activity and Rationale

The chemical structure of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-", also known as N,N-Bis-(2-hydroxyethyl)-4-fluoro-3-nitroaniline, contains a "4-fluoro-3-nitrophenyl" moiety. This structural feature is present in other biologically active compounds, notably in selective inhibitors of Monoamine Oxidase B (MAO-B). For instance, 4-Fluoro-3-nitrophenyl azide (FNPA) has been identified as a selective photoaffinity label for MAO-B, competitively inhibiting the enzyme.[1] MAO-B is a key enzyme in the metabolic pathway of neurotransmitters and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Based on this structural analogy, it is hypothesized that "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" may act as a selective inhibitor of MAO-B. This guide provides the necessary experimental protocols to test this hypothesis and to compare its activity against known MAO-B inhibitors and its cross-reactivity with the MAO-A isoform.

Comparative Data Summary (Hypothetical)

The following table presents a template for summarizing the experimental data that would be generated from the protocols described below. The values for "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" are hypothetical and represent the expected outcome based on its structural similarity to known MAO-B inhibitors.

CompoundTargetIC50 (nM) [Hypothetical]Selectivity Index (MAO-A/MAO-B) [Hypothetical]
Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- MAO-B 50 >200
MAO-A >10,000
Selegiline (Alternative 1)MAO-B10>1000
MAO-A>10,000
Safinamide (Alternative 2)MAO-B98>5000
MAO-A>500,000

Experimental Protocols

To experimentally validate the predicted activity and selectivity of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-", a detailed in vitro monoamine oxidase inhibition assay should be performed.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against human MAO-A and MAO-B enzymes.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"

  • Selegiline and Safinamide (as positive controls for MAO-B inhibition)

  • Clorgyline (as a positive control for MAO-A inhibition)

  • Amplex® Red Monoamine Oxidase Assay Kit (or equivalent fluorometric assay kit)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" and the control inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes in phosphate buffer to the working concentration recommended by the assay kit manufacturer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the diluted enzyme solution.

    • Add the test compound or control inhibitor at various concentrations. Include a vehicle control (solvent only).

    • Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.

    • Initiate the reaction by adding the Amplex® Red reagent/horseradish peroxidase/substrate solution (e.g., p-tyramine or benzylamine) to each well.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity in the microplate reader at 37°C for 30 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

    • Normalize the reaction rates to the vehicle control.

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each enzyme.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of monoamine oxidase and the experimental workflow for assessing the inhibitory activity of the test compound.

MAO_Signaling_Pathway Monoamine Oxidase Signaling Pathway Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Inhibitor Ethanol, 2,2'-[(4-fluoro-3- nitrophenyl)imino]bis- Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase Signaling Pathway.

MAO_Inhibition_Workflow Experimental Workflow for MAO Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Control Dilutions Add_Compound Add Compound/Control Compound_Prep->Add_Compound Enzyme_Prep Prepare MAO-A and MAO-B Enzyme Solutions Add_Enzyme Add Enzyme to 96-well Plate Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Start_Reaction Add Substrate Mix Pre_Incubate->Start_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement Start_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 Values Calculate_Rates->Determine_IC50 Calculate_SI Calculate Selectivity Index Determine_IC50->Calculate_SI

Caption: MAO Inhibition Assay Workflow.

References

Target Identification and Validation of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the understanding of the biological targets and mechanism of action for the compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-. Despite its defined chemical structure and commercial availability, there is a notable absence of published data on its biological activity, rendering a detailed target identification and validation guide, as requested, unfeasible at this time.

This guide aims to transparently address the current state of knowledge regarding this compound and to provide a framework for the type of experimental data and analysis that would be necessary for its comprehensive evaluation, should such data become available in the future.

Lack of Publicly Available Data

Searches of prominent scientific databases, including PubChem, Scopus, and Google Scholar, as well as patent repositories, did not yield any studies detailing the biological targets of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-. While basic chemical properties and safety information are accessible, there is no experimental data on its efficacy, potency, or selectivity towards any biological molecule or pathway.[1][2][]

Hypothesis Based on Structural Similarity

A potential area of investigation arises from the structural similarity of the core "4-fluoro-3-nitrophenyl" moiety to other biologically active compounds. For instance, a related compound, 4-Fluoro-3-nitrophenyl azide, has been identified as a selective photoaffinity label for monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. This suggests that MAO-B could be a hypothetical target for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-. However, this remains purely speculative without direct experimental evidence.

A Roadmap for Future Target Identification and Validation

To elucidate the biological targets of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, a systematic experimental approach would be required. The following outlines a standard workflow for such an investigation.

Experimental Workflow for Target Identification

cluster_screening Initial Screening cluster_identification Target Identification cluster_validation Target Validation phenotypic Phenotypic Screening (e.g., cell viability, pathway activation) affinity Affinity Chromatography phenotypic->affinity target_based Target-Based Screening (e.g., enzyme inhibition, receptor binding) target_based->affinity pull_down Pull-down Assays affinity->pull_down mass_spec Mass Spectrometry pull_down->mass_spec biochemical Biochemical Assays (e.g., Ki, IC50 determination) mass_spec->biochemical cellular Cellular Assays (e.g., target engagement, pathway modulation) biochemical->cellular in_vivo In Vivo Models (e.g., animal models of disease) cellular->in_vivo

Caption: A generalized workflow for identifying and validating the biological targets of a novel compound.

Hypothetical Data Comparison

Without actual experimental data, a direct comparison to alternative compounds is impossible. However, to illustrate the format of such a comparison, the following table presents a hypothetical scenario where Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is evaluated as a potential MAO-B inhibitor, alongside known inhibitors Selegiline and Rasagiline.

ParameterEthanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-SelegilineRasagiline
Target MAO-B (Hypothetical)MAO-BMAO-B
IC₅₀ (nM) Data Not Available155
Selectivity (MAO-A/MAO-B) Data Not Available>100>1000
Mechanism of Action Data Not AvailableIrreversible InhibitorIrreversible Inhibitor
In Vivo Efficacy Data Not AvailableNeuroprotective in PD modelsNeuroprotective in PD models

Note: The data for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is purely illustrative and not based on experimental results.

Detailed Experimental Protocols (Illustrative)

To facilitate future research, this section provides an example of a detailed protocol that could be used to assess the inhibitory activity of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- against a hypothetical enzyme target.

Enzyme Inhibition Assay (Hypothetical)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the target enzyme.

  • Materials:

    • Purified recombinant target enzyme.

    • Substrate for the enzyme.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compound dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control.

    • Add 80 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate to each well.

    • Measure the reaction kinetics (e.g., absorbance or fluorescence) over a specified time period using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Normalize the rates to the negative control.

    • Plot the normalized rates against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway (Illustrative)

Should Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- be identified as a modulator of a specific signaling pathway, a diagram could be constructed to visualize its mechanism of action. Below is a hypothetical example of a signaling pathway that could be affected.

compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- receptor Target Receptor compound->receptor Inhibition effector Effector Protein receptor->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound.

References

Unraveling the Therapeutic Potential: A Comparative Analysis of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, a synthetic compound featuring a 4-fluoro-3-nitrophenyl moiety, presents a compelling case for investigation into its mechanism of action. While direct studies on this specific molecule are not extensively available in public literature, its structural components suggest potential therapeutic applications, primarily in the realms of antifungal agents and monoamine oxidase (MAO) inhibitors. This guide provides a comparative analysis of these two potential mechanisms of action, supported by experimental data from related compounds and detailed experimental protocols to guide future research.

Section 1: Potential Antifungal Activity

The presence of a nitroaromatic group in Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- suggests a potential for antifungal activity. Nitroaromatic compounds are known to exhibit a range of antimicrobial properties.

Mechanism of Action of Nitroaromatic Antifungals

The antifungal action of many nitroaromatic compounds is generally attributed to two primary mechanisms:

  • Inhibition of Ergosterol Biosynthesis: A crucial pathway for maintaining the integrity of the fungal cell membrane is the synthesis of ergosterol. Some nitro compounds have been shown to inhibit key enzymes in this pathway, such as 14α-demethylase. This disruption leads to a compromised cell membrane and ultimately, fungal cell death.[1]

  • Generation of Reactive Nitrogen Species: The nitro group can be enzymatically reduced within fungal cells to form cytotoxic reactive nitrogen species. These intermediates can cause significant damage to cellular macromolecules, including DNA, leading to apoptosis.[1]

Comparative Data for Antifungal Compounds

To provide a framework for evaluating the potential of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various antifungal agents against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassCompoundOrganismMIC (µg/mL)Reference
Azole Antifungal FluconazoleCandida albicans0.25 - 2.0[2]
ItraconazoleAspergillus fumigatus0.25 - 2.0[2]
Nitroaromatic NitrofurantoinCandida albicans16 - >64[1]
Triazole (Fluorinated) VoriconazoleCandida albicans0.03 - 0.25[3]
Nitro-containing Coumarin 7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus spp.125-250[3]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the MIC of a compound against a fungal strain.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells in a sterile saline solution.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which is approximately 1-5 x 10^6 CFU/mL.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.[2]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.[4]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[4]

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture D Inoculation with Fungal Suspension A->D B Compound Stock C Serial Dilutions in 96-well Plate B->C C->D E Incubation (35°C, 24-48h) D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G

Antifungal Susceptibility Testing Workflow

Section 2: Potential Monoamine Oxidase (MAO) Inhibition

The "4-fluoro-3-nitrophenyl" substructure present in the target molecule is structurally related to known inhibitors of monoamine oxidase (MAO), particularly MAO-B. This suggests a second potential mechanism of action relevant to neurological disorders.

Mechanism of Action of MAO Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and Parkinson's disease.[5]

Comparative Data for MAO Inhibitors

The following table presents the half-maximal inhibitory concentration (IC50) values for several MAO inhibitors, highlighting the potency of compounds with related structural features.

CompoundTargetIC50 (µM)Reference
Selegiline (MAO-B selective)MAO-B0.01[5]
Clorgyline (MAO-A selective)MAO-A0.008[5]
4-(3-fluoro-benzyloxy) chalcone derivative (FBZ13)MAO-B0.0053[6]
Pyridazinobenzylpiperidine derivative (S5)MAO-B0.203[7]
Halogenated Flavone (9f)MAO-B0.016[8]
Experimental Protocol: Monoamine Oxidase Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against MAO-A and MAO-B.

  • Reagents and Enzyme Preparation:

    • Recombinant human MAO-A and MAO-B enzymes.

    • A suitable substrate (e.g., kynuramine or p-tyramine).[5][9]

    • A detection reagent that produces a fluorescent signal upon reaction with the product of the MAO reaction (e.g., hydrogen peroxide).[9]

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • In a 96-well black microtiter plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

MAO_Inhibition_Pathway cluster_pathway Monoamine Neurotransmitter Degradation cluster_inhibition Inhibition cluster_outcome Outcome Monoamine Dopamine / Serotonin MAO Monoamine Oxidase (MAO-A/B) Monoamine->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Increased_Monoamines Increased Neurotransmitter Levels Inhibitor Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (Potential Inhibitor) Inhibitor->MAO Inhibition

Proposed MAO Inhibition Signaling Pathway

Conclusion

The structural characteristics of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- point towards two plausible and distinct mechanisms of action: antifungal activity and monoamine oxidase inhibition. The nitroaromatic moiety is a well-established pharmacophore in antifungal agents, while the fluoro-nitrophenyl group shows promise for MAO-B inhibition. The provided comparative data and detailed experimental protocols offer a robust starting point for researchers to systematically investigate these potential therapeutic avenues. Further experimental validation is crucial to elucidate the definitive mechanism of action and to determine the therapeutic potential of this compound.

References

A Comparative Guide to Photoaffinity Probes: 4-Fluoro-3-nitrophenyl Azide vs. Other Photoreactive Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate molecular probe is paramount for the successful identification and characterization of biological targets. This guide provides a detailed comparison of 4-Fluoro-3-nitrophenyl azide (FNPA) , a well-established photoaffinity label, with other classes of photoreactive groups. It is important to note that while this guide focuses on FNPA, the compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is not documented in scientific literature as a molecular probe and therefore cannot be directly compared for this application.

Introduction to Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to covalently link a probe molecule to its biological target upon photoactivation. This method is instrumental in identifying ligand-binding proteins, mapping binding sites, and elucidating drug-target interactions. A typical photoaffinity probe consists of a recognition element (the pharmacophore), a photoreactive group, and a reporter tag for detection and enrichment.

4-Fluoro-3-nitrophenyl Azide (FNPA): A Versatile Aryl Azide Probe

FNPA is a hetero-bifunctional crosslinking agent that has been utilized as a photoaffinity label since the late 1960s.[1] Upon irradiation with UV light, the azide group of FNPA forms a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues of a target protein.

Key Features of FNPA:
  • Simplicity and Versatility: FNPA offers a straightforward, often single-step, preparation and can be used for the immobilization of a wide range of biomolecules, including antibodies, enzymes, and nucleic acids.[1]

  • Selective Labeling: A notable application of FNPA is its use as a selective photoaffinity label for type B monoamine oxidase (MAO-B).[2] In the dark, FNPA acts as a competitive inhibitor for both MAO-A and MAO-B. However, upon photoirradiation, it causes irreversible, photodependent inhibition of MAO-B with minimal effect on MAO-A, suggesting a structural difference in the active sites of the two enzyme subtypes.[2]

Comparison with Other Photoaffinity Probes

While FNPA is a valuable tool, other classes of photoreactive moieties, such as benzophenones and diazirines, offer different characteristics that may be more suitable for specific experimental needs. The choice of a photoaffinity probe significantly impacts the crosslinking efficiency and the overall success of an experiment.[3]

Feature4-Fluoro-3-nitrophenyl Azide (Aryl Azide)BenzophenonesDiazirines
Activation Wavelength ~260-365 nm[4]~350-360 nm[5]~350-380 nm
Reactive Intermediate Nitrene[1]Triplet diradicalCarbene
Reactivity Highly reactive, can insert into C-H and N-H bonds. Can also undergo ring expansion.[1]Less reactive than nitrenes and carbenes, primarily abstracts hydrogen atoms from C-H bonds.Highly reactive and short-lived, inserts into a wide range of bonds including C-H and heteroatom-H bonds.
Selectivity Can be less selective due to the high reactivity of the nitrene.Can be more selective for C-H bonds.Generally non-selective, reacting with the immediate microenvironment.
Stability Stable in the dark but can be reduced by thiols.[6]Generally stable.Stable in the dark.
Advantages Small size, versatile for biomolecule immobilization.[1]Higher activation wavelength minimizes protein damage, relatively stable.Small size, high reactivity can lead to efficient crosslinking.
Disadvantages Lower wavelength for activation can potentially damage proteins, lower crosslinking yields (often <30%).[4]Bulkier than aryl azides and diazirines, which may affect binding of the probe to its target.Can be less stable than benzophenones.

Experimental Protocols

General Workflow for Photoaffinity Labeling

A typical photoaffinity labeling experiment follows a general workflow, whether using FNPA or other photoreactive probes.

G cluster_prep Preparation cluster_activation Activation & Lysis cluster_analysis Analysis Incubate Incubate cells or lysate with photoaffinity probe Irradiate Irradiate with UV light to induce covalent crosslinking Incubate->Irradiate Lyse Lyse cells (if applicable) Irradiate->Lyse Enrich Enrich labeled proteins (e.g., via biotin tag) Lyse->Enrich Analyze Analyze by SDS-PAGE, Western blot, or Mass Spectrometry Enrich->Analyze

General workflow for a photoaffinity labeling experiment.
Protocol for Photoaffinity Labeling of MAO-B with FNPA

This protocol is based on the methodology used to demonstrate the selective labeling of MAO-B by FNPA.[2]

  • Preparation of Enzyme Source: Rat brain cortex is homogenized in a suitable buffer (e.g., potassium phosphate buffer).

  • Incubation: The homogenate is pre-incubated with varying concentrations of FNPA in the dark for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Photoirradiation: The samples are then irradiated with a UV lamp (e.g., 366 nm) for a set duration (e.g., 30 minutes) on ice to induce covalent binding of FNPA to the enzyme. Control samples are kept in the dark.

  • Enzyme Activity Assay: The activity of MAO-A and MAO-B is measured using specific substrates (e.g., serotonin for MAO-A and phenylethylamine for MAO-B). The rate of product formation is determined to assess the level of enzyme inhibition.

  • Data Analysis: The inhibition constants (Ki) in the dark and the extent of photodependent irreversible inhibition are calculated to determine the selectivity and efficiency of FNPA as a photoaffinity label for MAO-B.

Signaling Pathway and Mechanism of Action

The mechanism of action for aryl azide-based photoaffinity probes like FNPA involves the light-induced generation of a highly reactive nitrene intermediate.

G ArylAzide Aryl Azide (e.g., FNPA) UVLight UV Light (hν) Nitrene Singlet Nitrene (Highly Reactive) UVLight->Nitrene - N2 TripletNitrene Triplet Nitrene Nitrene->TripletNitrene Intersystem Crossing RingExpansion Ring Expansion (Dehydroazepine) Nitrene->RingExpansion CovalentBond Covalent Bond Formation (Labeling) Nitrene->CovalentBond TripletNitrene->CovalentBond RingExpansion->CovalentBond TargetProtein Target Protein (e.g., MAO-B)

Photoactivation pathway of an aryl azide photoaffinity probe.

Upon absorption of UV light, the aryl azide releases nitrogen gas (N₂) to form a singlet nitrene. This highly reactive species can then undergo several reactions: insertion into C-H or N-H bonds of the target protein, intersystem crossing to a more stable triplet nitrene which can also react, or ring expansion to a dehydroazepine intermediate that can react with nucleophiles on the protein surface. This results in the formation of a stable, covalent bond between the probe and its target.

Conclusion

4-Fluoro-3-nitrophenyl azide is a valuable and versatile molecular probe with demonstrated utility in selectively labeling protein targets like MAO-B. While it offers advantages in terms of its small size and ease of use, researchers should also consider other photoaffinity labels such as benzophenones and diazirines, which possess different photochemical properties. The optimal choice of a photoaffinity probe will depend on the specific biological system under investigation, the nature of the target protein, and the desired experimental outcome. This guide provides a foundation for making an informed decision to advance research in chemical biology and drug discovery.

References

Comparative Guide to the Synthesis of HC Blue No. 2: Evaluating the Role of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis routes for the hair dye HC Blue No. 2, with a specific focus on evaluating the performance of the intermediate "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-". As a key precursor in one of the primary manufacturing processes, its role is compared against an alternative synthesis pathway. This document outlines the quantitative data, experimental protocols, and logical workflows of these chemical processes to inform researchers and professionals in chemical synthesis and product development.

Introduction to "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"

"Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-", with the CAS number 29705-38-2, is an aromatic amine that serves as a crucial intermediate in the chemical industry. Its primary application is in the synthesis of HC Blue No. 2, a semi-permanent hair dye. The chemical structure, featuring a 4-fluoro-3-nitrophenyl group, is a key determinant of its reactivity and utility in this manufacturing process. While its direct biological specificity is not extensively studied, its efficiency as a precursor is a critical factor in the production of high-purity HC Blue No. 2.

Comparative Analysis of HC Blue No. 2 Synthesis Routes

There are two primary methods for the commercial production of HC Blue No. 2. The first method utilizes "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" as an intermediate to produce a high-purity final product. The second, alternative method involves the direct hydroxyethylation of a different precursor, resulting in a technical-grade product.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative differences between the two synthesis routes for HC Blue No. 2.

ParameterRoute 1: Via "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"Route 2: Direct Hydroxyethylation
Starting Material 4-Fluoro-3-nitrobenzenamine2-Nitro-p-phenylenediamine
Key Intermediate "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"Not Applicable
Final Product Purity ~98%[1]55-90% (Technical Grade)[2][3]
Primary Impurities Water[1]Inorganic salts, 2,2'-[(4-amino-3-nitrophenyl)imino]bis(ethanol)[3]
Experimental Protocols

Below are the detailed methodologies for the two synthesis routes of HC Blue No. 2.

Route 1: Synthesis of High-Purity HC Blue No. 2

This is a two-step process that begins with the formation of the intermediate "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-".[1][2]

Step 1: Synthesis of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-"

  • Reactants: 4-Fluoro-3-nitrobenzenamine and ethylene oxide.[1][2]

  • Procedure: 4-Fluoro-3-nitrobenzenamine is reacted with ethylene oxide in a suitable solvent. The reaction mixture is typically heated under pressure to facilitate the ethoxylation of the amino group. The product, "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-", is then isolated and purified.

Step 2: Synthesis of HC Blue No. 2

  • Reactants: "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" and monoethanolamine.[1][2]

  • Procedure: The intermediate from Step 1 is reacted with monoethanolamine. This step involves the nucleophilic substitution of the fluorine atom with the amino group of monoethanolamine. The reaction is typically carried out in a polar solvent at an elevated temperature. The final product, HC Blue No. 2, is then purified to approximately 98% purity.[1]

Route 2: Synthesis of Technical-Grade HC Blue No. 2

This method involves the direct hydroxyethylation of 2-nitro-p-phenylenediamine.[2][3]

  • Reactants: 2-Nitro-p-phenylenediamine and either ethylene oxide or 2-chloroethanol.[2][3]

  • Procedure: 2-Nitro-p-phenylenediamine is reacted with an ethoxylating agent (ethylene oxide or 2-chloroethanol) in a suitable reaction vessel. The reaction conditions, such as temperature and pressure, are controlled to introduce hydroxyethyl groups onto the amino functionalities of the starting material. This process directly yields HC Blue No. 2, which is then isolated as a technical-grade product with a purity ranging from 55-90%.[2][3]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical workflows for the two synthesis routes of HC Blue No. 2.

HC_Blue_No_2_Synthesis_Route_1 cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis 4-Fluoro-3-nitrobenzenamine 4-Fluoro-3-nitrobenzenamine Intermediate Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- 4-Fluoro-3-nitrobenzenamine->Intermediate Reaction Ethylene_Oxide Ethylene_Oxide HC_Blue_No_2_High_Purity HC Blue No. 2 (~98% Purity) Intermediate->HC_Blue_No_2_High_Purity Reaction Monoethanolamine Monoethanolamine

Caption: Synthesis of High-Purity HC Blue No. 2.

HC_Blue_No_2_Synthesis_Route_2 2-Nitro-p-phenylenediamine 2-Nitro-p-phenylenediamine HC_Blue_No_2_Technical_Grade HC Blue No. 2 (55-90% Purity) 2-Nitro-p-phenylenediamine->HC_Blue_No_2_Technical_Grade Direct Hydroxyethylation Ethoxylating_Agent Ethylene Oxide or 2-Chloroethanol

Caption: Synthesis of Technical-Grade HC Blue No. 2.

Conclusion

The evaluation of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" as a chemical intermediate is intrinsically linked to the quality of the final product it is used to synthesize. The two-step synthesis of HC Blue No. 2, which proceeds through this specific intermediate, yields a product of significantly higher purity (~98%) compared to the alternative direct hydroxyethylation route (55-90%). This suggests that the use of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" allows for a more controlled and specific chemical transformation, leading to a reduction in side products and impurities. For applications requiring a high degree of purity and consistency, the synthesis pathway involving "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is demonstrably superior. This guide provides the foundational data and workflows to assist researchers and professionals in making informed decisions regarding the selection of synthesis routes for HC Blue No. 2 and similar compounds.

References

Comparative Guide to Monoamine Oxidase B (MAO-B) Inhibitors: A Focus on the Potential of the 4-Fluoro-3-Nitrophenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established Monoamine Oxidase B (MAO-B) inhibitors alongside an exploration of the potential of compounds containing the 4-fluoro-3-nitrophenyl moiety, such as "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-". While direct experimental data on the MAO-B inhibitory activity of "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is not extensively available in peer-reviewed literature, the structural similarity of its core "4-fluoro-3-nitrophenyl" group to known MAO-B interactive agents warrants a detailed examination of its potential as a selective inhibitor.

Monoamine oxidase B is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain.[1][2] Its inhibition is a well-established therapeutic strategy for neurodegenerative conditions like Parkinson's disease and has potential applications in other neurological disorders.[2][3][4] This guide will summarize the performance of current MAO-B inhibitors, provide detailed experimental protocols for assessing MAO-B inhibition, and visualize the underlying signaling pathway and experimental workflows.

Comparative Performance of MAO-B Inhibitors

The efficacy of MAO-B inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki), which measure the concentration of the inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. Lower values for both IC50 and Ki indicate higher potency.

Below is a summary of the reported inhibitory activities of several well-characterized MAO-B inhibitors.

CompoundType of InhibitionMAO-B IC50 (µM)MAO-B Ki (µM)Selectivity for MAO-B over MAO-AReference
Selegiline Irreversible0.007-High[5]
Rasagiline Irreversible0.014-~50-fold[3][5]
Safinamide Reversible0.08 - 0.098-~1000-fold[3]
Lazabemide Reversible0.018-High[6]
Pargyline Irreversible0.404-Moderate[7]
FBZ13 Reversible, Competitive0.0053->7547[8]
Compound 8b Reversible, Competitive0.030.00663>3278[5]
ST-2043 Reversible, Competitive0.0560.0063Moderately Selective[9]

Note: IC50 and Ki values can vary depending on the experimental conditions.

The compound "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-" is a structural analog to intermediates used in the synthesis of some commercial products.[7] A structurally related compound, 4-fluoro-3-nitrophenyl azide, has been identified as a selective photoaffinity label for type B monoamine oxidase, suggesting that the 4-fluoro-3-nitrophenyl moiety can direct molecules to the active site of MAO-B. This provides a strong rationale for investigating the MAO-B inhibitory potential of its derivatives.

Experimental Protocols for MAO-B Inhibition Assays

The following are detailed methodologies for determining the inhibitory activity of a test compound against MAO-B.

Fluorometric MAO-B Inhibitor Screening Assay

This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO-B substrate.

Materials:

  • MAO-B enzyme (human recombinant)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Benzylamine or Tyramine)

  • Horseradish Peroxidase (HRP)

  • A fluorescent probe (e.g., Amplex Red or equivalent)

  • Test compound (e.g., "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-") dissolved in a suitable solvent (e.g., DMSO)

  • Known MAO-B inhibitor as a positive control (e.g., Selegiline)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorescent probe in the assay buffer according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer. The final solvent concentration should not exceed 1-2% to avoid interference with the assay.

  • Assay Reaction: a. To each well of the microplate, add the following in order:

    • Assay Buffer
    • Test compound or control
    • MAO-B enzyme solution b. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the substrate solution containing HRP and the fluorescent probe.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Spectrophotometric MAO-B Inhibition Assay

This method measures the formation of benzaldehyde from the oxidation of benzylamine by MAO-B.

Materials:

  • MAO-B enzyme (human recombinant)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • MAO-B Substrate: Benzylamine

  • Test compound

  • Known MAO-B inhibitor (positive control)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent and Compound Preparation: As described in the fluorometric assay protocol.

  • Assay Reaction: a. To each well or cuvette, add the assay buffer, test compound or control, and MAO-B enzyme. b. Pre-incubate at 37°C for 10 minutes. c. Initiate the reaction by adding the benzylamine substrate.

  • Measurement: Monitor the increase in absorbance at 250 nm (the wavelength at which benzaldehyde has a characteristic absorbance) over time.

  • Data Analysis: Similar to the fluorometric assay, calculate the reaction rates, percentage of inhibition, and determine the IC50 value.

Visualizing the MAO-B Inhibition Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of dopamine metabolism by MAO-B and the general workflow for screening potential inhibitors.

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrial Outer Membrane cluster_products Metabolites Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAL DOPAL MAOB->DOPAL H2O2 H₂O₂ (ROS) MAOB->H2O2 Inhibitor MAO-B Inhibitor (e.g., 4-fluoro-3-nitrophenyl derivative) Inhibitor->MAOB Inhibition Experimental_Workflow start Start: Compound Library (including test compound) assay_prep Prepare Assay Plate: - MAO-B Enzyme - Test Compounds - Controls start->assay_prep incubation Pre-incubation (Enzyme-Inhibitor Interaction) assay_prep->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Kinetic Measurement (Fluorescence or Absorbance) reaction->measurement data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition measurement->data_analysis ic50 IC50 Determination data_analysis->ic50 end End: Identify Potent Inhibitors ic50->end

References

Safety Operating Guide

Safe Disposal of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound, a substituted ethanolamine containing both fluorine and a nitro group, requires specific handling as a hazardous waste.[1][2][3] The following guidelines are based on established protocols for the disposal of halogenated and nitrated organic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Key Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[1][5]

  • Environmental Hazard: As a halogenated nitroaromatic compound, improper disposal can lead to environmental contamination.

Step-by-Step Disposal Protocol

The primary method for the disposal of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash. [4]

  • Waste Segregation: This compound is classified as a halogenated organic waste due to the presence of fluorine.[2][3] It must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.[2][3][6]

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-," and the appropriate hazard pictograms (e.g., harmful/irritant).[7]

  • Collection: Collect all waste materials, including the pure compound, solutions, and any contaminated items such as pipette tips, gloves, and bench paper, in the designated container.[4][8] Keep the container tightly sealed when not in use.[7]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][9]

  • Disposal Request: Once the container is full, or if it has been in storage for an extended period (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][10]

Spill Cleanup

In the event of a spill, evacuate the area if necessary and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully collect the contaminated absorbent material and place it in the designated halogenated organic waste container.[4] Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]

Summary of Disposal and Safety Parameters

ParameterGuideline
Primary Disposal Method Treat as Halogenated Organic Hazardous Waste.[2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat.[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][9]
Waste Container Dedicated, compatible, tightly sealed, and clearly labeled.[4][7]
Waste Storage Cool, dry, well-ventilated area, away from incompatible substances.[4]
Spill Cleanup Absorb with inert material; collect for hazardous waste disposal.[4]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal cluster_spill Contingency A Identify Waste: Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in a Ventilated Area (Fume Hood) B->C D Select Labeled, Compatible Waste Container C->D Start Disposal E Segregate as 'Halogenated Organic Waste' D->E F Collect Chemical Waste & Contaminated Materials E->F G Seal Container Tightly F->G Spill Spill Occurs F->Spill Accident H Store in Designated Satellite Accumulation Area G->H I Arrange for EHS/ Licensed Vendor Pickup H->I Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->F Collect Contaminated Cleanup Materials

Caption: Disposal workflow for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.

References

Personal protective equipment for handling Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

This guide provides crucial safety and logistical information for handling Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- in a laboratory setting. The following procedures are based on the known hazards of this compound and general best practices for laboratory safety.

Hazard Identification and Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationSpecifications
Hand Protection Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. Double gloving is a good practice.[3]
Eye and Face Protection Safety goggles and face shield.Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.[2][3]
Body Protection Chemical-resistant lab coat or apron.A lab coat made of a chemical-resistant material should be worn and fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[3]
Respiratory Protection NIOSH-approved respirator.All work should be conducted in a certified chemical fume hood. If there is a potential for inhalation exposure despite engineering controls, a NIOSH-approved respirator with organic vapor cartridges should be used.[3]
Operational Plan: Step-by-Step Handling Protocol

Adherence to strict operational protocols is crucial for minimizing the risk of exposure.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.[3]

  • Verify that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[3]

  • Clear the chemical fume hood of any unnecessary items to ensure proper airflow.[3]

2. Handling:

  • Ventilation: Always handle the chemical in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing and Transferring: Conduct all weighing and transferring of the solid chemical within the fume hood. Use a disposable weighing boat to avoid contamination of balances.[3]

  • Working with Solutions: When working with solutions, use glassware that is in good condition and appropriate for the scale of the reaction.

3. Emergency Procedures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Disposal Plan

Proper disposal of this chemical and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Treatment: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.[2]

  • General Guidance: Do not let the product enter drains. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Workflow for Safe Handling of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup and Disposal cluster_emergency 4. Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup emergency_exposure Personal Exposure prep_ppe->emergency_exposure handle_weigh Weigh and Transfer prep_setup->handle_weigh handle_solution Prepare and Use Solution handle_weigh->handle_solution emergency_spill Spill handle_weigh->emergency_spill handle_weigh->emergency_exposure cleanup_decontaminate Decontaminate Work Surfaces handle_solution->cleanup_decontaminate handle_solution->emergency_spill handle_solution->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for safe handling of hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.